GLS1 Inhibitor-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H27F3N10O2S2 |
|---|---|
Molecular Weight |
668.7 g/mol |
IUPAC Name |
N-[5-[4-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]amino]piperidin-1-yl]-1,3,4-thiadiazol-2-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxamide |
InChI |
InChI=1S/C29H27F3N10O2S2/c30-29(31,32)20-8-6-19(7-9-20)17-42-15-12-33-23(42)24(44)36-27-39-40-28(46-27)41-13-10-21(11-14-41)34-25-37-38-26(45-25)35-22(43)16-18-4-2-1-3-5-18/h1-9,12,15,21H,10-11,13-14,16-17H2,(H,34,37)(H,35,38,43)(H,36,39,44) |
InChI Key |
BGZTVMRSKUPCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)C5=NC=CN5CC6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of GLS1 Inhibitor-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of GLS1 Inhibitor-4, a potent and selective allosteric inhibitor of Glutaminase 1 (GLS1). This document details the inhibitor's impact on cellular metabolism, subsequent signaling cascades, and its effects on cancer cell proliferation and survival. It is intended to be a comprehensive resource for researchers in oncology and drug development.
Introduction to GLS1 and Its Role in Cancer Metabolism
Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis.[1] In many cancer cells, there is a heightened dependence on glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle, support biosynthetic processes, and maintain redox homeostasis.[1] GLS1 is frequently overexpressed in a variety of tumors, making it a compelling target for cancer therapy.[1] Inhibition of GLS1 disrupts these metabolic pathways, leading to reduced cancer cell growth and survival.[2]
This compound: A Potent Allosteric Inhibitor
This compound (also referred to as compound 41e) is a novel, potent allosteric inhibitor of GLS1.[3] Its development was based on the structure of a previous inhibitor, C147, with modifications to improve metabolic stability.[3]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, demonstrating its potency and anti-proliferative activity.
| Parameter | Value | Reference |
| GLS1 IC50 | 11.86 nM | [4] |
| GLS1 Binding Affinity (Kd) | 52 nM | [4] |
Table 1: Biochemical Potency of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.051 | [4] |
| MDA-MB-436 | Melanoma | 0.37 | [4] |
| CT26 | Colon Carcinoma (Murine) | 0.32 | [4] |
| H22 | Hepatocellular Carcinoma (Murine) | 1.34 | [4] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Animal Model | Cell Line Xenograft | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| BALB/c Nude Mice | HCT116 | 50 mg/kg (i.p., twice daily) | 35.5% | [4] |
| BALB/c Nude Mice | HCT116 | 100 mg/kg (i.p., twice daily) | 47.5% | [4] |
Table 3: In Vivo Efficacy of this compound
Core Mechanism of Action
The primary mechanism of action of this compound is the allosteric inhibition of GLS1, which sets off a cascade of cellular events.
Disruption of Glutamine Metabolism
By inhibiting GLS1, the inhibitor blocks the conversion of glutamine to glutamate. This leads to a reduction in downstream metabolites that are crucial for cancer cell survival and proliferation. The key metabolic consequences include:
-
Depletion of TCA Cycle Intermediates: The lack of glutamate production leads to a decrease in α-ketoglutarate, a key anaplerotic substrate for the TCA cycle. This impairs mitochondrial respiration and reduces ATP production.
-
Impaired Biosynthesis: Glutamate is a precursor for the synthesis of other non-essential amino acids and glutathione. Its depletion hinders the production of these essential molecules.
Induction of Oxidative Stress
A significant consequence of GLS1 inhibition is the increase in reactive oxygen species (ROS). This is primarily due to:
-
Reduced Glutathione (GSH) Synthesis: Glutamate is a key component of the antioxidant glutathione. By blocking glutamate production, this compound depletes the intracellular pool of GSH, rendering cells more susceptible to oxidative damage from ROS.
Induction of Apoptosis
The culmination of metabolic disruption and increased oxidative stress is the induction of programmed cell death, or apoptosis. In HCT116 cells, treatment with this compound led to a dose-dependent increase in apoptosis.[4] Specifically, at concentrations of 50 nM and 200 nM, the inhibitor induced approximately 28% and 95% more apoptotic cells, respectively, compared to controls.[4] This is accompanied by the upregulation of apoptotic markers such as cleaved PARP.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to GLS1 Inhibitor-4 (Compound 41e)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, has emerged as a critical target in oncology. Cancer cells often exhibit a high dependence on glutaminolysis for energy production and biosynthesis, a phenomenon termed "glutamine addiction." GLS1 catalyzes the conversion of glutamine to glutamate, a crucial step that fuels the tricarboxylic acid (TCA) cycle and supports cellular proliferation and survival.[1][2] GLS1 Inhibitor-4, also known as compound 41e, is a potent and selective allosteric inhibitor of GLS1.[3][4] This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental data related to this compound, intended to support further research and drug development efforts in this promising area of cancer therapeutics.
Core Properties of this compound (Compound 41e)
This compound is a novel small molecule designed for high potency and metabolic stability.[3][4] It demonstrates robust binding affinity to the GLS1 protein and exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3]
Biochemical and In Vitro Activity
The inhibitory and anti-proliferative activities of this compound have been characterized across multiple assays and cell lines. The compound shows a potent inhibitory effect on the GLS1 enzyme and demonstrates broad anti-proliferative activity against a panel of cancer cell lines.
| Parameter | Value | Source |
| GLS1 Inhibition (IC50) | 11.86 nM | [3] |
| GLS1 Binding Affinity (Kd) | 52 nM | [3] |
| Cell Line | Cancer Type | IC50 (µM) | Source |
| HCT116 | Colorectal Carcinoma | 0.051 | [3] |
| MDA-MB-436 | Melanoma | 0.37 | [3] |
| CT26 | Colon Carcinoma | 0.32 | [3] |
| H22 | Hepatoma | 1.34 | [3] |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a preclinical xenograft model using HCT116 human colorectal carcinoma cells.
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Source |
| HCT116 Xenograft | This compound | 50 mg/kg | 35.5% | [3] |
| HCT116 Xenograft | This compound | 100 mg/kg | 47.5% | [3] |
Pharmacokinetic Properties
This compound has been optimized for metabolic stability, a critical factor for in vivo applications.
| Parameter | Result | Source |
| Human Plasma Stability | 96% | [3] |
| Liver Microsomal Stability | Superior (details not specified) | [4] |
Mechanism of Action
This compound exerts its anti-cancer effects through the allosteric inhibition of GLS1, leading to a cascade of downstream cellular events. The primary mechanism involves the disruption of glutamine metabolism, which in turn induces oxidative stress and triggers programmed cell death (apoptosis).
Inhibition of Glutamine Metabolism
By blocking the conversion of glutamine to glutamate, this compound depletes the intracellular pool of glutamate and downstream metabolites that are essential for the TCA cycle and other biosynthetic pathways.[3] This metabolic disruption starves cancer cells of the necessary building blocks for proliferation.
Induction of Reactive Oxygen Species (ROS)
Inhibition of GLS1 leads to an increase in intracellular reactive oxygen species (ROS) in a dose-dependent manner.[3] This is likely due to the disruption of redox homeostasis, which is heavily reliant on glutamine-derived antioxidants like glutathione.
Induction of Apoptosis
This compound induces apoptosis in cancer cells. At concentrations of 50 nM and 200 nM, the compound led to an approximate 28% and 95% increase in apoptotic HCT116 cells, respectively.[3] This is further evidenced by the dose-dependent upregulation of the apoptotic marker, cleaved PARP.[3]
Signaling Pathways
The inhibition of GLS1 by compound 41e impacts key signaling pathways that regulate cell growth, proliferation, and survival.
Glutaminolysis Pathway and its Inhibition
The primary target of this compound is the glutaminolysis pathway. The following diagram illustrates the central role of GLS1 and the point of inhibition by compound 41e.
PI3K/AKT/mTORC1 Signaling Pathway
GLS1 has been shown to modulate the PI3K/AKT/mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[5] Inhibition of GLS1 can lead to the downregulation of this pathway, contributing to the anti-cancer effects of compound 41e.
Redox/Nrf2/Autophagy Pathway
In colorectal cancer, GLS1 depletion has been linked to the induction of ROS and modulation of the Nrf2 and autophagy pathways.[6] Inhibition of GLS1 can disrupt the cellular redox balance, leading to an increase in ROS, which in turn affects Nrf2 signaling and autophagic processes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
GLS1 Enzymatic Assay
This assay measures the enzymatic activity of GLS1 and the inhibitory effect of compounds like this compound. A common method is a two-step coupled-enzyme assay.[7][8]
Materials:
-
Purified recombinant GLS1 enzyme
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 50 mM potassium phosphate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, GDH, and NAD+.
-
Add the GLS1 enzyme to the mixture.
-
To test for inhibition, pre-incubate the enzyme with this compound for a specified time.
-
Initiate the reaction by adding L-glutamine.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the rate of reaction and the percent inhibition for inhibitor-treated samples compared to a vehicle control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9][10][11]
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-436)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[16][17][18][19][20]
Materials:
-
Treated and untreated cells
-
DCFDA (or similar ROS-sensitive probe)
-
Cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture cells in a 96-well plate or appropriate culture vessel.
-
Treat cells with this compound for the desired time.
-
Load the cells with the DCFDA probe by incubating them in a medium containing DCFDA.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
-
The fluorescence intensity is proportional to the level of intracellular ROS.
HCT116 Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of drug candidates.[21][22][23][24][25]
Materials:
-
HCT116 human colorectal carcinoma cells
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCT116 cells (typically 1-5 x 10^6 cells) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) according to the desired dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) to assess efficacy.
Conclusion
This compound (compound 41e) is a potent and promising anti-cancer agent that targets the metabolic vulnerability of glutamine-dependent tumors. Its robust in vitro and in vivo activity, coupled with a favorable metabolic stability profile, makes it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate continued research into GLS1 inhibition as a therapeutic strategy for a variety of cancers.
References
- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLS1 promotes lipid metabolism in hepatocellular carcinoma by regulating the PI3K/AKT/mTORC1 signaling pathway through SREBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 23. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 24. reactionbiology.com [reactionbiology.com]
- 25. pnas.org [pnas.org]
The Discovery and Synthesis of GLS1 Inhibitor-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GLS1 Inhibitor-4, a potent and selective allosteric inhibitor of Glutaminase 1 (GLS1). This document details the mechanism of action, key quantitative data, experimental protocols, and the signaling pathways modulated by this compound.
Introduction to GLS1 Inhibition
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1] This process, known as glutaminolysis, provides cancer cells with essential intermediates for energy production and the biosynthesis of macromolecules.[2][3] Upregulation of GLS1 is observed in various malignancies, making it a promising therapeutic target.[4][5] GLS1 inhibitors aim to disrupt cancer cell metabolism, leading to reduced proliferation and increased apoptosis.[1] this compound, also identified as compound 41e, emerged from a structure-based optimization of a previous inhibitor, C147, with the goal of improving metabolic stability while maintaining high potency.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 41e).
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| GLS1 IC50 | 11.86 nM | - | [6] |
| Dissociation Constant (Kd) | 52 nM | - | [6] |
| Antiproliferative IC50 | 0.051 µM | HCT116 | [6] |
| 0.37 µM | MDA-MB-436 | [6] | |
| 0.32 µM | CT26 | [6] | |
| 1.34 µM | H22 | [6] |
Table 2: Metabolic Stability and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Reference |
| Human Plasma Stability | 96% | Human | [6] |
| Human Liver Microsomal Stability | Superior (exact value not specified) | Human | [4] |
| Tumor Growth Inhibition (TGI) | 35.5% | HCT116 Xenograft | [6] |
| 47.5% | HCT116 Xenograft | [4][6] | |
| Dosing Regimen | 50 mg/kg and 100 mg/kg, i.p., twice daily for 21 days | Mouse | [6] |
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism:
-
Inhibition of Glutamine Metabolism: By allosterically inhibiting GLS1, the compound blocks the conversion of glutamine to glutamate, a crucial step in the metabolic reprogramming of cancer cells.[4][6] This leads to a reduction in key downstream metabolites.[6]
-
Induction of Reactive Oxygen Species (ROS): Inhibition of glutaminolysis disrupts the cellular redox balance, leading to an increase in reactive oxygen species.[4][6]
-
Induction of Apoptosis: The accumulation of ROS and metabolic stress triggers programmed cell death (apoptosis) in cancer cells.[4][6] This is evidenced by the upregulation of apoptotic markers such as cleaved PARP.[6]
Signaling Pathways
GLS1 is a key node in several signaling pathways critical for cancer cell growth and survival. This compound's mechanism of action involves the perturbation of these pathways.
Glutaminolysis Pathway
The central role of GLS1 is in the glutaminolysis pathway, where it converts glutamine to glutamate. This is a critical entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing energy and building blocks for proliferating cancer cells.
Caption: The Glutaminolysis Pathway and the inhibitory action of this compound.
GLS1-c-Myc Positive Feedback Loop
A positive feedback loop exists between GLS1 and the oncoprotein c-Myc. c-Myc promotes the transcription of GLS1, and GLS1 activity, in turn, stabilizes the c-Myc protein. This loop is crucial for driving the aggressiveness of certain cancers.[7][8]
Caption: The GLS1-c-Myc positive feedback loop, a key driver of cancer progression.
GLS1, ROS, and Wnt/β-catenin Signaling
GLS1 activity is linked to the regulation of cellular redox status and the Wnt/β-catenin signaling pathway. Inhibition of GLS1 leads to an increase in ROS, which can suppress the nuclear translocation of β-catenin, a key step in the activation of the Wnt pathway.[9][10]
Caption: Interplay between GLS1, ROS, and the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound 41e)
The synthesis of this compound (compound 41e) is based on the procedures outlined by Xu et al. (2022).[2][4] A detailed, step-by-step protocol would be found in the supporting information of the primary publication. The general synthetic strategy involves the coupling of a substituted 4-piperidinamine linker with aromatic heterocycles. Researchers should refer to the original publication for precise reaction conditions, purification methods, and characterization data.
GLS1 Enzyme Activity Assay
This protocol is adapted from commercially available GLS1 inhibitor screening kits.[11][12]
-
Reagent Preparation:
-
Prepare a 1X GLS1 assay buffer by diluting a 4X stock solution.
-
Prepare a substrate solution containing L-glutamine and NAD+.
-
Prepare a coupling enzyme solution (e.g., glutamate dehydrogenase).
-
Dilute the GLS1 enzyme to the desired concentration in 1X assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add the GLS1 enzyme solution to the wells of a 96-well plate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and coupling enzyme solution.
-
Measure the rate of NADH production (fluorescence at Ex/Em = 340/460 nm or absorbance at 340 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.[6][13]
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Colony Growth:
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Colony Staining and Counting:
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe to measure intracellular ROS levels.
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 6 hours).[6]
-
-
Probe Loading:
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in serum-free medium.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
Quantify the relative fluorescence units (RFU) for each treatment condition and normalize to the control.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[14]
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).[6]
-
-
Cell Staining:
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Conclusion
This compound (compound 41e) is a potent and metabolically stable allosteric inhibitor of GLS1 with promising antitumor activity. Its mechanism of action, involving the disruption of cancer cell metabolism, induction of oxidative stress, and promotion of apoptosis, highlights the therapeutic potential of targeting glutaminolysis in cancer. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of cancer metabolism and drug discovery. Further investigation into the clinical applications of this compound and similar compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 5. Design, synthesis, structure-activity relationship studies, and evaluation of novel GLS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GLS1 Inhibitor-4 (CAS: 2768599-97-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, has emerged as a critical therapeutic target in oncology. Many cancer cells exhibit a strong dependence on glutamine for survival and proliferation, a phenomenon termed "glutamine addiction."[1][2] GLS1 catalyzes the conversion of glutamine to glutamate, a crucial step that fuels the tricarboxylic acid (TCA) cycle and supports cellular biosynthesis and redox homeostasis.[1][3] GLS1 Inhibitor-4 (also referred to as compound 41e) is a potent and selective allosteric inhibitor of GLS1, demonstrating significant anti-tumor activity in preclinical models.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, underlying mechanism of action, and detailed experimental protocols for its evaluation.
Introduction to GLS1 and its Role in Cancer
Cancer cells reprogram their metabolism to meet the high bioenergetic and biosynthetic demands of rapid proliferation.[3] One of the hallmarks of this reprogramming is an increased reliance on glutamine.[3] GLS1, the first enzyme in the glutaminolysis pathway, is frequently overexpressed in various cancers and plays a pivotal role in tumor progression.[6] It exists in two splice variants, the kidney-type (KGA) and the glutaminase C (GAC) isoform, both located in the mitochondria.[1][2] By converting glutamine to glutamate, GLS1 provides cancer cells with:
-
Anaplerotic substrate for the TCA cycle: Glutamate is converted to α-ketoglutarate, which enters the TCA cycle to support energy production and the synthesis of macromolecules.[1][2]
-
Precursor for glutathione (GSH) synthesis: Glutamate is a key component of the antioxidant glutathione, which helps cancer cells mitigate oxidative stress.[6]
The inhibition of GLS1, therefore, represents a promising therapeutic strategy to selectively target cancer cells by disrupting their metabolic machinery.[3]
This compound: A Potent Allosteric Inhibitor
This compound (CAS: 2768599-97-7) is a novel, potent, and selective allosteric inhibitor of GLS1.[5] It was developed through structure-based optimization to improve upon earlier generations of GLS1 inhibitors, exhibiting enhanced metabolic stability and in vivo efficacy.[5]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged mechanism:
-
Blockade of Glutamine Metabolism: By inhibiting GLS1, the compound directly blocks the conversion of glutamine to glutamate, thereby starving cancer cells of a critical nutrient.[4][5]
-
Induction of Oxidative Stress: Inhibition of GLS1 leads to a reduction in intracellular glutamate levels, which in turn depletes the antioxidant glutathione (GSH). This results in an accumulation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[4][5]
-
Induction of Apoptosis: The culmination of metabolic stress and oxidative damage triggers programmed cell death (apoptosis) in cancer cells.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Reference |
| GLS1 Enzymatic IC50 | 11.86 nM | [4][7][8] |
| Dissociation Constant (Kd) | 52 nM | [4][7] |
| Antiproliferative IC50 (HCT116 cells) | 0.051 µM | [4][7] |
| Antiproliferative IC50 (MDA-MB-436 cells) | 0.37 µM | [4][7] |
| Antiproliferative IC50 (CT26 cells) | 0.32 µM | [4][7] |
| Antiproliferative IC50 (H22 cells) | 1.34 µM | [4][7] |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Dose | Administration | Tumor Growth Inhibition (TGI) | Reference |
| 50 mg/kg | i.p., twice a day for 21 days | 35.5% | [4] |
| 100 mg/kg | i.p., twice a day for 21 days | 47.5% | [4] |
Signaling Pathways and Experimental Workflows
GLS1 Signaling Pathway
The diagram below illustrates the central role of GLS1 in cancer cell metabolism and the key signaling pathways that regulate its expression and are affected by its inhibition. The oncogene c-Myc and the mTORC1 signaling pathway are known to upregulate GLS1 expression, further highlighting its importance in cancer.[1][7][9]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a GLS1 inhibitor like this compound.
Logical Relationship of GLS1 Inhibition
This diagram illustrates the logical cascade of events following the inhibition of GLS1 by this compound.
Detailed Experimental Protocols
GLS1 Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the hydrolase activity of GLS1.
Materials:
-
Purified recombinant human GLS1 enzyme
-
GLS1 Assay Buffer
-
L-Glutamine (substrate)
-
Coupling enzyme and developer mix
-
Fluorometric probe (e.g., PicoProbe™)
-
96-well black microplate
-
Fluorescent microplate reader (Ex/Em = 535/587 nm or similar)
-
This compound
Procedure:
-
Reagent Preparation: Prepare a 1X GLS1 assay buffer. Prepare working solutions of the substrate, coupling enzymes, and probe according to the kit manufacturer's instructions.
-
Standard Curve: Prepare a glutamate standard curve to quantify the amount of glutamate produced in the enzymatic reaction.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 1X GLS1 assay buffer.
-
Reaction Setup:
-
Add GLS1 assay buffer to all wells.
-
Add the GLS1 enzyme to all wells except the "blank" control.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the L-glutamine substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Add the developer mix containing the coupling enzyme and fluorometric probe to all wells. Incubate for an additional 10-30 minutes at 37°C. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence signal against the concentration of the inhibitor and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well clear cell culture plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percentage of cell viability against the inhibitor concentration to determine the antiproliferative IC50 value.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
DCFDA solution
-
Phosphate-buffered saline (PBS)
-
Fluorescent microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with this compound or vehicle control for the desired time.
-
DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with DCFDA solution in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells with PBS to remove any excess probe.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Increased green fluorescence indicates higher levels of ROS.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the ROS levels in inhibitor-treated cells to the control cells.
Apoptosis Assay by Western Blot for Cleaved PARP
This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Compare the intensity of the cleaved PARP band in the treated samples to the control. Normalize to the loading control to ensure equal protein loading. An increase in the cleaved PARP band indicates induction of apoptosis.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
HCT116 cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of HCT116 cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.[10][11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treated groups compared to the control group.
Conclusion
This compound (CAS: 2768599-97-7) is a potent and promising anti-cancer agent that targets the metabolic vulnerability of glutamine-addicted tumors. Its well-defined mechanism of action, involving the disruption of glutamine metabolism, induction of oxidative stress, and subsequent apoptosis, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this and other GLS1 inhibitors. As our understanding of cancer metabolism continues to grow, targeting key enzymes like GLS1 will undoubtedly remain a critical strategy in the fight against cancer.
References
- 1. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Inhibition of Glutaminolysis Inhibits Cell Growth via Down-regulating Mtorc1 Signaling in Lung Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Allosteric Inhibition of Glutaminase 1 (GLS1) by Compound 41e
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of Glutaminase 1 (GLS1) by compound 41e, a novel and potent inhibitor with significant therapeutic potential in oncology. This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.
Introduction
Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in cancer cell metabolism.[1] In many tumor types, there is an increased reliance on glutamine metabolism to support rapid proliferation and survival, a phenomenon known as "glutamine addiction."[1] Consequently, GLS1 has emerged as a promising therapeutic target for cancer treatment. Compound 41e is a novel, potent, and allosteric inhibitor of GLS1, developed to exhibit improved metabolic stability and robust anti-tumor activity.[1][2] This guide will delve into the technical details of its inhibitory action and biological effects.
Mechanism of Allosteric Inhibition
Compound 41e functions as an allosteric inhibitor of GLS1. Unlike orthosteric inhibitors that compete with the substrate (glutamine) at the active site, allosteric inhibitors bind to a distinct site on the enzyme. This binding induces a conformational change in the GLS1 protein, leading to a reduction in its catalytic activity. The allosteric inhibition by compound 41e effectively blocks the glutaminolysis pathway, leading to a depletion of downstream metabolites essential for cancer cell growth and survival.[1] This disruption of cellular metabolism culminates in increased intracellular reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and efficacy of compound 41e.
Table 1: In Vitro Inhibitory Activity of Compound 41e
| Parameter | Value | Description |
| GLS1 IC50 | 11.86 nM | The half-maximal inhibitory concentration against the GLS1 enzyme, indicating high potency. |
| HCT116 IC50 | 0.051 µM | The half-maximal inhibitory concentration for antiproliferative activity in the HCT116 human colon cancer cell line. |
| MDA-MB-436 IC50 | 0.37 µM | The half-maximal inhibitory concentration for antiproliferative activity in the MDA-MB-436 melanoma cell line. |
| CT26 IC50 | 0.32 µM | The half-maximal inhibitory concentration for antiproliferative activity in the CT26 murine colon carcinoma cell line. |
| H22 IC50 | 1.34 µM | The half-maximal inhibitory concentration for antiproliferative activity in the H22 murine hepatoma cell line. |
Table 2: Biophysical and In Vivo Data for Compound 41e
| Parameter | Value | Description |
| GLS1 Binding Affinity (Kd) | 52 nM | The dissociation constant, indicating a robust binding affinity of compound 41e to the GLS1 protein. |
| In Vivo Efficacy (TGI) | 47.5% | Tumor growth inhibition in an HCT116 xenograft model, demonstrating significant anti-tumor activity in vivo.[1][2] |
| Metabolic Stability | Superior liver microsome metabolic stability | Compound 41e was optimized from a previous compound (C147) to have improved metabolic stability.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize GLS1 inhibitors like compound 41e.
1. GLS1 Enzyme Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of GLS1 by detecting the production of glutamate.
-
Reagents and Materials:
-
Recombinant human GLS1 enzyme
-
L-glutamine (substrate)
-
GLS1 assay buffer
-
Coupling enzyme and probe to detect glutamate
-
Compound 41e (test inhibitor)
-
96-well black microplate
-
Fluorescent microplate reader
-
-
Procedure:
-
Prepare a serial dilution of compound 41e in assay buffer.
-
Add a fixed amount of GLS1 enzyme to each well of the 96-well plate, except for the blank wells.
-
Add the diluted compound 41e to the respective wells.
-
Incubate the enzyme and inhibitor for a specified period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding L-glutamine to all wells.
-
Simultaneously, add the coupling enzyme and fluorescent probe.
-
Incubate the reaction at 37°C for a set time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of compound 41e and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay (MTT Assay) in HCT116 Cells
This assay assesses the anti-proliferative effect of compound 41e on cancer cells.
-
Reagents and Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Compound 41e
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of compound 41e and a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol measures the level of intracellular ROS induced by compound 41e.
-
Reagents and Materials:
-
HCT116 cells
-
Compound 41e
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescent microscope or flow cytometer
-
-
Procedure:
-
Culture HCT116 cells in appropriate vessels (e.g., 6-well plates or chamber slides).
-
Treat the cells with different concentrations of compound 41e for a specified time.
-
Wash the cells with PBS.
-
Load the cells with the DCFH-DA probe by incubating them in a solution containing the probe for 30-60 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a fluorescent microscope or quantify the fluorescence intensity per cell using a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.
-
4. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the extent of apoptosis induced by compound 41e.
-
Reagents and Materials:
-
HCT116 cells
-
Compound 41e
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat HCT116 cells with compound 41e at various concentrations for a defined period (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
5. In Vivo HCT116 Xenograft Model
This protocol evaluates the anti-tumor efficacy of compound 41e in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCT116 cells
-
Matrigel (optional)
-
Compound 41e formulation for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of HCT116 cells (typically mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer compound 41e (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of compound 41e.
-
Visualizations: Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving GLS1 and the logical flow of the experimental validation for compound 41e.
References
The Role of GLS1 Inhibitor-4 in Glutamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a critical nutrient for rapidly proliferating cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules and for energy production. The first and rate-limiting step in glutamine catabolism, a process termed glutaminolysis, is the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS). In many cancer cells, there is an increased reliance on glutamine metabolism, making GLS a promising therapeutic target. GLS1, the kidney-type isoform of glutaminase, is frequently overexpressed in various tumors. GLS1 Inhibitor-4 (also known as compound 41e) is a potent and selective allosteric inhibitor of GLS1, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides an in-depth overview of the role of this compound in glutamine metabolism, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as an allosteric inhibitor of glutaminase 1 (GLS1), binding to a site distinct from the active site to modulate the enzyme's activity. By inhibiting GLS1, this compound effectively blocks the conversion of glutamine to glutamate.[1] This disruption of the primary step in glutaminolysis has several downstream consequences for cancer cells that are dependent on this pathway for survival and proliferation.
The key effects of GLS1 inhibition by this compound include:
-
Depletion of Glutamate and Downstream Metabolites: Inhibition of GLS1 leads to a reduction in intracellular glutamate levels. This, in turn, limits the availability of substrates for the tricarboxylic acid (TCA) cycle and the synthesis of other essential molecules derived from glutamate, such as other amino acids and the antioxidant glutathione (GSH).[1]
-
Induction of Oxidative Stress: The decrease in glutamate availability can impair the synthesis of glutathione, a major intracellular antioxidant. This reduction in antioxidant capacity leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cancer cells.[1]
-
Induction of Apoptosis: The combination of metabolic stress from the disruption of glutamine metabolism and increased oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1]
The following diagram illustrates the central role of GLS1 in glutamine metabolism and the point of intervention for this compound.
Caption: Signaling pathway of glutamine metabolism and GLS1 inhibition.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Source |
| GLS1 IC50 | 11.86 nM | [1] |
| GLS1 Binding Affinity (Kd) | 52 nM | [1] |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Source |
| HCT116 | Colorectal Carcinoma | 0.051 | [1] |
| MDA-MB-436 | Melanoma | 0.37 | [1] |
| CT26 | Colon Carcinoma | 0.32 | [1] |
| H22 | Hepatocellular Carcinoma | 1.34 | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Assay | Cell Line | Concentration(s) | Observed Effect | Source |
| Colony Formation | HCT116 | 0.1, 0.5, 1 µM | Dose-dependent inhibition of colony formation. | [1] |
| ROS Levels | HCT116 | 30, 50, 200 nM (6 h) | Dose-dependent increase in ROS levels. | [1] |
| ATP Production (OCR) | HCT116 | 1 µM (12 h) | Significant decrease in basal and maximal oxygen consumption rates. | [1] |
| Apoptosis | HCT116 | 50, 200 nM (24 h) | Induced ~28% and ~95% more apoptotic cells, respectively. | [1] |
Table 3: Cellular Effects of this compound on HCT116 Cells
| Animal Model | Dosage (i.p., twice daily for 21 days) | Tumor Growth Inhibition (TGI) | Source |
| HCT116 Xenograft (Nude Mice) | 50 mg/kg | 35.5% | [1] |
| HCT116 Xenograft (Nude Mice) | 100 mg/kg | 47.5% | [1] |
Table 4: In Vivo Antitumor Activity of this compound
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
GLS1 Inhibition Assay (Biochemical)
This assay is designed to measure the enzymatic activity of GLS1 in the presence of an inhibitor.
-
Principle: The activity of purified recombinant human GLS1 is determined by measuring the production of glutamate from glutamine. This is often a coupled enzyme assay where the glutamate produced is further converted by glutamate dehydrogenase (GDH) to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by fluorescence (Excitation: 340 nm, Emission: 460 nm).
-
Materials:
-
Purified recombinant human GLS1
-
L-glutamine solution
-
NAD+ solution
-
Glutamate Dehydrogenase (GDH)
-
Assay Buffer (e.g., Tris-based buffer, pH 8.0, containing Triton X-100 and DTT)
-
This compound (or other test compounds)
-
96-well black microplate
-
Fluorescent microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the GLS1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate mixture containing L-glutamine, NAD+, and GDH.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the final fluorescence.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
HCT116 cells (or other cancer cell lines)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Principle: Cells are seeded at a low density and treated with the inhibitor. After a period of incubation, the number and size of colonies formed are quantified.
-
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
When colonies are visible, wash the plates with PBS, fix the cells with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Caption: Workflow for the colony formation assay.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the levels of intracellular ROS.
-
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
-
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound
-
DCFH-DA solution (e.g., 10 µM in serum-free medium)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound (e.g., 30, 50, 200 nM) or vehicle control for a specified time (e.g., 6 hours).
-
Wash the cells with PBS and then incubate with DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. The mean fluorescence intensity is quantified.
-
ATP Production Assay
This assay measures the cellular ATP levels, which reflect the energetic state of the cells.
-
Principle: A luciferase-based assay is commonly used. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is proportional to the ATP concentration.
-
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound
-
ATP assay kit (containing a cell lysis reagent, luciferase, and luciferin)
-
96-well opaque white microplate
-
Luminometer
-
-
Procedure:
-
Seed HCT116 cells in a 96-well opaque white plate.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 12 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell lysis reagent from the ATP assay kit and incubate to release ATP.
-
Add the luciferase/luciferin reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the cell number or protein concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed HCT116 cells and treat with this compound (e.g., 50, 200 nM) or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Caption: Logical relationship of cell states in the Annexin V/PI apoptosis assay.
Conclusion
This compound is a potent and selective inhibitor of glutaminase 1 that effectively targets the metabolic vulnerability of glutamine-addicted cancer cells. By blocking the initial step of glutaminolysis, it induces metabolic and oxidative stress, leading to apoptosis and the inhibition of tumor growth. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting glutamine metabolism. Further investigation into the clinical potential of this compound, both as a monotherapy and in combination with other anticancer agents, is warranted.
References
The Impact of GLS1 Inhibitor-4 on Cellular Reactive Oxygen Species: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) has emerged as a critical therapeutic target in oncology due to its central role in cancer cell metabolism. By catalyzing the conversion of glutamine to glutamate, GLS1 fuels the tricarboxylic acid (TCA) cycle and supports the production of essential molecules for proliferation and survival.[1][2][3] A key consequence of glutamine metabolism is the synthesis of glutathione (GSH), a primary cellular antioxidant.[1][4] Inhibition of GLS1 disrupts these processes, leading to a cascade of events that includes the accumulation of reactive oxygen species (ROS), induction of apoptosis, and suppression of tumor growth.[5][6] This technical guide focuses on the specific effects of GLS1 Inhibitor-4, a potent allosteric inhibitor of GLS1, on the generation of ROS in cancer cells.
Core Mechanism of Action
This compound exerts its effects by blocking the metabolic pathway dependent on glutamine.[5][6] This inhibition leads to a reduction in the intracellular pool of glutamate, which is a precursor for the synthesis of the antioxidant glutathione (GSH).[1][4] Depletion of GSH compromises the cell's ability to neutralize ROS, leading to increased oxidative stress, which can trigger programmed cell death (apoptosis).[5][7][8]
Caption: Signaling pathway of this compound leading to increased ROS and apoptosis.
Quantitative Data on this compound and ROS Production
Studies have demonstrated a dose-dependent increase in ROS levels in HCT116 cancer cells upon treatment with this compound.[5]
| Cell Line | Inhibitor Concentration | Duration of Treatment | Outcome |
| HCT116 | 30 nM | 6 hours | Increase in ROS levels |
| HCT116 | 50 nM | 6 hours | Dose-dependent increase in ROS levels |
| HCT116 | 200 nM | 6 hours | Further dose-dependent increase in ROS levels |
Table 1: Effect of this compound on ROS Levels in HCT116 Cells.[5]
Broader Context: ROS Induction by Other GLS1 Inhibitors
The effect of increased ROS production is a consistent finding across various GLS1 inhibitors, highlighting a class-wide mechanism.
| Inhibitor | Cell Line(s) | Key Findings |
| Compound 968 | Ovarian cancer cells | Increased ROS levels and induction of cellular stress.[2] |
| BPTES | Lung cancer cells | Increased ROS levels through inhibition of glucose flow into the Krebs cycle.[2] |
| CB-839 | Diffuse large B-cell lymphoma (DLBCL) | Strong mitochondrial accumulation of ROS.[7] |
Table 2: Effects of other GLS1 inhibitors on ROS levels.
Experimental Protocols
Measurement of Intracellular ROS
A common method for quantifying intracellular ROS levels involves the use of fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]
Principle: DCFH-DA is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the amount of intracellular ROS.[9]
Exemplary Protocol:
-
Cell Culture: Plate cancer cells (e.g., HCT116) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 30 nM, 50 nM, 200 nM) and a vehicle control for a specified duration (e.g., 6 hours).[5]
-
Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Data Acquisition: Following incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader or flow cytometer with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).[9]
-
Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold-change in ROS production.
Caption: General experimental workflow for assessing the effect of this compound on ROS.
Downstream Consequences of Increased ROS
The induction of ROS by this compound is a critical upstream event that leads to significant anti-tumor effects.
-
Apoptosis: Elevated levels of ROS can damage cellular components, including DNA, lipids, and proteins, ultimately triggering the apoptotic cascade.[5][8] Treatment with this compound has been shown to induce apoptosis in a dose-dependent manner.[5]
-
Synergistic Effects with Other Therapies: The increase in oxidative stress can sensitize cancer cells to other treatments. For instance, GLS1 inhibition has been shown to enhance the efficacy of radiotherapy and other chemotherapeutic agents that also work by inducing ROS.[10][11]
Conclusion
This compound effectively blocks glutamine metabolism, leading to a significant and dose-dependent increase in intracellular reactive oxygen species. This elevation in ROS is a key mechanism driving the anti-proliferative and pro-apoptotic effects of the compound. The methodologies outlined in this guide provide a framework for researchers to further investigate and quantify the impact of this compound and other compounds of this class on cellular redox balance, a critical aspect of their therapeutic potential in oncology.
References
- 1. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filamentous GLS1 promotes ROS-induced apoptosis upon glutamine deprivation via insufficient asparagine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glutaminase-1 in DLBCL potentiates venetoclax-induced antitumor activity by promoting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROS homeostasis and metabolism: a dangerous liason in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of glutamine metabolism counteracts pancreatic cancer stem cell features and sensitizes cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Apoptosis Induction by GLS1 Inhibitor-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in regulating the conversion of glutamine to glutamate. This process is essential for fueling the tricarboxylic acid (TCA) cycle, supporting biosynthesis, and maintaining redox homeostasis in rapidly proliferating cancer cells. Consequently, targeting GLS1 has become a promising therapeutic strategy. GLS1 Inhibitor-4, a potent and selective allosteric inhibitor of GLS1, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth overview of the mechanisms underlying apoptosis induction by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound [1]
| Parameter | Cell Line | Value |
| IC50 (GLS1 inhibition) | - | 11.86 nM |
| IC50 (Antiproliferative) | HCT116 | 0.051 µM |
| MDA-MB-436 | 0.37 µM | |
| CT26 | 0.32 µM | |
| H22 | 1.34 µM |
Table 2: Apoptosis Induction by this compound in HCT116 Cells [1]
| Concentration | Treatment Duration | Increase in Apoptotic Cells |
| 50 nM | 24 hours | ~28% |
| 200 nM | 24 hours | ~95% |
Table 3: In Vivo Antitumor Activity of this compound (HCT116 Xenograft Model) [1]
| Dosage (i.p., twice daily for 21 days) | Tumor Growth Inhibition (TGI) |
| 50 mg/kg | 35.5% |
| 100 mg/kg | 47.5% |
Core Mechanism of Action: Apoptosis Induction
This compound induces apoptosis primarily through the disruption of glutamine metabolism, leading to increased oxidative stress and the activation of the intrinsic mitochondrial apoptotic pathway.[1][2]
Signaling Pathway of this compound Induced Apoptosis
The inhibition of GLS1 by this compound initiates a cascade of events culminating in programmed cell death.
Caption: Signaling cascade initiated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
References
The Foundational Role of Glutaminase Inhibitors in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Glutaminase (GLS), a mitochondrial enzyme responsible for the conversion of glutamine to glutamate, has emerged as a critical node in the metabolic reprogramming of cancer cells. This dependency, often termed "glutamine addiction," provides a vital anaplerotic source for the tricarboxylic acid (TCA) cycle, supports biosynthesis of macromolecules, and contributes to redox homeostasis through glutathione production.[1][2][3] Consequently, the inhibition of glutaminase represents a promising therapeutic strategy to selectively target and disrupt the metabolic machinery of various malignancies.[1] This technical guide provides an in-depth overview of the foundational research on glutaminase inhibitors, focusing on their mechanism of action, quantitative data, key experimental protocols, and the intricate signaling pathways they modulate.
Mechanism of Action and Key Inhibitors
Glutaminase inhibitors primarily function by blocking the catalytic activity of the enzyme, thereby preventing the production of glutamate from glutamine.[4] This leads to a depletion of downstream metabolites essential for cancer cell proliferation and survival.[3] The two most extensively studied classes of glutaminase inhibitors are allosteric inhibitors, which bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.
Two pioneering allosteric inhibitors that have been instrumental in foundational research are BPTES and CB-839 (Telaglenastat) .
-
BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) is a potent and selective inhibitor of kidney-type glutaminase (GLS1).[5] It has been shown to induce cell death and reduce tumor volume in preclinical models.[5]
-
CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of both splice variants of GLS1 (KGA and GAC).[6] It exhibits time-dependent and slowly reversible kinetics, which contributes to its enhanced potency compared to BPTES.[5][7] CB-839 has advanced into clinical trials for various solid tumors and hematological malignancies.
Quantitative Data on Glutaminase Inhibitors
The potency of glutaminase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following tables summarize key quantitative data for BPTES and CB-839.
| Inhibitor | Target | IC50 (in vitro) | Cell Line/Tissue | Reference |
| BPTES | Recombinant Human GAC | ≥2 µmol/L | [5] | |
| CB-839 | Recombinant Human GAC | < 50 nmol/L (1-hour preincubation) | [5][7] | |
| CB-839 | Endogenous GLS (Kidney) | 23 nmol/L | Mouse Homogenate | [7] |
| CB-839 | Endogenous GLS (Brain) | 28 nmol/L | Mouse Homogenate | [7] |
| Inhibitor | Cell Line | Cell Type | IC50 (Cell Proliferation) | Reference |
| CB-839 | HCC1806 | Triple-Negative Breast Cancer | 20-55 nmol/L | [5] |
| CB-839 | MDA-MB-231 | Triple-Negative Breast Cancer | 20-55 nmol/L | [5] |
| CB-839 | T47D | ER-positive Breast Cancer | No effect | [5] |
Signaling Pathways and Metabolic Interplay
Glutaminase inhibition profoundly impacts central carbon metabolism and key signaling pathways that regulate cell growth and proliferation. The primary metabolic consequence is the disruption of the glutaminolysis pathway and the subsequent replenishment of the TCA cycle.
The Central Role of Glutaminase in Cancer Metabolism
The following diagram illustrates the pivotal position of glutaminase in converting glutamine to glutamate, which then feeds into the TCA cycle as α-ketoglutarate. This process is crucial for generating ATP and biosynthetic precursors.
Interplay with mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[1][8] There is a complex interplay between mTOR signaling and glutamine metabolism. Inhibition of mTOR can lead to an increase in glutamine metabolism as a compensatory survival mechanism in some cancer cells.[1] This suggests that a dual-inhibition strategy, targeting both mTOR and glutaminase, could be a more effective therapeutic approach.[1]
References
- 1. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GLS1 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process provides cancer cells with essential metabolites for energy production and biosynthesis. GLS1 is overexpressed in various malignancies, making it a promising therapeutic target. GLS1 Inhibitor-4 is a potent and selective allosteric inhibitor of GLS1, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects by blocking glutamine metabolism, which leads to a cascade of downstream events including the induction of reactive oxygen species (ROS) and ultimately, apoptosis.[1] The inhibitor has shown robust binding affinity to the GLS1 protein.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (GLS1 inhibition) | 11.86 nM | - | [2] |
| Kd (Binding Affinity) | 52 nM | - | [2] |
| IC50 (Anti-proliferative) | 0.051 µM | HCT116 | [2] |
| 0.37 µM | MDA-MB-436 | [2] | |
| 0.32 µM | CT26 | [2] | |
| 1.34 µM | H22 | [2] |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Dosage | Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| 50 mg/kg | i.p. twice a day | 21 consecutive days | 35.5% | [2] |
| 100 mg/kg | i.p. twice a day | 21 consecutive days | 47.5% | [2] |
Signaling Pathways
GLS1 is implicated in several key oncogenic signaling pathways. Inhibition of GLS1 can modulate these pathways, contributing to its anti-tumor effects.
GLS1 and c-Myc Signaling Pathway
A positive feedback loop exists between GLS1 and the oncogenic transcription factor c-Myc. c-Myc directly binds to the GLS1 promoter to enhance its transcription. Conversely, GLS1 inhibition can lead to a reduction in c-Myc protein stability.[3][4][5] This interplay is critical for driving the aggressiveness of certain cancers.
Caption: GLS1 and c-Myc Positive Feedback Loop.
GLS1 and Wnt/β-catenin Signaling Pathway
GLS1 has been shown to regulate stemness properties in cancer cells through the ROS/Wnt/β-catenin signaling pathway.[6][7] Inhibition of GLS1 can lead to an increase in ROS, which in turn suppresses the Wnt/β-catenin pathway.
Caption: GLS1 and Wnt/β-catenin Signaling.
GLS1 and mTOR Signaling Pathway
The mTORC1 pathway positively regulates GLS1 expression, and in turn, GLS1 activity can influence mTOR signaling.[8][9] Inhibition of GLS1 can impact the metabolic reprogramming driven by mTOR, affecting cancer cell growth and survival.
Caption: GLS1 and mTOR Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Cell Viability Assay Workflow.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates with complete culture medium.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM for HCT116 cells) or vehicle control.[2]
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Stain the colonies with 1 mL of crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Caption: Colony Formation Assay Workflow.
Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular ROS levels upon treatment with this compound using the fluorescent probe DCFH-DA.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Black 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with this compound at desired concentrations (e.g., 30, 50, 200 nM for HCT116 cells) for 6 hours.[2]
-
Wash the cells twice with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader. Alternatively, visualize the cells under a fluorescence microscope.
Caption: ROS Detection Assay Workflow.
Apoptosis Assay (Western Blot for Cleaved PARP)
This protocol detects apoptosis by measuring the cleavage of PARP, a hallmark of caspase-mediated cell death.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved PARP
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at desired concentrations (e.g., 30, 50, 200 nM for HCT116 cells) for 24 hours.[2]
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Caption: Apoptosis Western Blot Workflow.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., HCT116)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., a suitable solvent for the inhibitor)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 or 100 mg/kg, intraperitoneally, twice daily) or vehicle control to the respective groups.[2]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLS1 promotes lipid metabolism in hepatocellular carcinoma by regulating the PI3K/AKT/mTORC1 signaling pathway through SREBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: GLS1 Inhibitor-4 Treatment of HCT116 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with essential intermediates for energy production, biosynthesis, and redox homeostasis. The human colorectal carcinoma cell line, HCT116, is known to be dependent on glutamine metabolism for its proliferation and survival, making GLS1 an attractive therapeutic target.
GLS1 Inhibitor-4 is a potent and selective inhibitor of GLS1. These application notes provide a comprehensive overview of the effects of this compound on the HCT116 cell line, along with detailed protocols for key experimental assays to evaluate its efficacy.
Data Presentation
The following tables summarize the quantitative effects of this compound on the HCT116 human colorectal carcinoma cell line.
| Parameter | Value | Cell Line | Reference |
| IC50 (72h) | 0.051 µM | HCT116 |
Table 1: Proliferation Inhibition of this compound in HCT116 cells. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment.
| Concentration | Incubation Time | Effect | Reference |
| 50 nM | 24 h | ~28% increase in apoptotic cells | |
| 200 nM | 24 h | ~95% increase in apoptotic cells |
Table 2: Induction of Apoptosis by this compound in HCT116 cells. The percentage increase in apoptotic cells was measured after 24 hours of treatment.
| Concentration | Incubation Time | Effect | Reference |
| 30 nM | 6 h | Dose-dependent increase | |
| 50 nM | 6 h | Dose-dependent increase | |
| 200 nM | 6 h | Dose-dependent increase |
Table 3: Reactive Oxygen Species (ROS) Production Induced by this compound in HCT116 cells. A dose-dependent increase in ROS levels was observed after 6 hours of treatment.
| Concentration | Effect | Reference |
| 0.1 µM | Dose-dependent inhibition | |
| 0.5 µM | Dose-dependent inhibition | |
| 1 µM | Dose-dependent inhibition |
Table 4: Inhibition of Colony Formation by this compound in HCT116 cells. The ability of HCT116 cells to form colonies was inhibited in a dose-dependent manner.
Signaling Pathway
The inhibition of GLS1 by this compound disrupts the normal metabolic flux of glutamine, leading to a cascade of downstream effects that ultimately result in cancer cell death.
Caption: GLS1 Inhibition Pathway in HCT116 Cells.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound on HCT116 cells.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Cell Culture
HCT116 cells should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay
-
Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
-
Seeding: Seed HCT116 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
Fixation and Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound (e.g., 50 nM and 200 nM) or vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot for Cleaved PARP
-
Cell Lysis: After treatment with this compound for the desired time, wash the HCT116 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP (e.g., Asp214) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression of cleaved PARP.
Application Notes and Protocols: GLS1 Inhibitor-4 MDA-MB-436 Antiproliferative Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with essential intermediates for energy production, biosynthesis, and redox balance.[1][2] Many cancer cells, particularly triple-negative breast cancer (TNBC) cells, exhibit a strong dependence on glutamine metabolism for their rapid proliferation and survival.[3][4] GLS1 has therefore emerged as a promising therapeutic target for the development of novel anticancer agents.
GLS1 Inhibitor-4 is a potent and selective inhibitor of GLS1. This document provides detailed protocols for assessing the antiproliferative activity of this compound against the MDA-MB-436 human breast adenocarcinoma cell line. The MDA-MB-436 cell line is a well-characterized model of TNBC, notable for its lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, as well as a mutation in the BRCA1 gene.[5][6]
These application notes describe the necessary procedures for cell culture, conducting an antiproliferative assay using the Sulforhodamine B (SRB) method, and expected outcomes.
Data Presentation
The antiproliferative activity of this compound on MDA-MB-436 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the dose-dependent effect of this compound on the proliferation of MDA-MB-436 cells after a 72-hour incubation period.
| This compound Concentration (µM) | Percent Inhibition of Cell Proliferation (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.01 | 15.3 ± 4.8 |
| 0.1 | 48.9 ± 6.1 |
| 0.37 | 50.0 ± 5.5 (IC50) |
| 1 | 78.2 ± 4.3 |
| 10 | 95.1 ± 2.9 |
Note: The data presented is representative. Actual results may vary based on experimental conditions. The IC50 value for a similar GLS1 inhibitor in MDA-MB-436 cells has been reported to be 0.37 µM.[7]
Experimental Protocols
MDA-MB-436 Cell Culture
Materials:
-
MDA-MB-436 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Insulin solution (10 mg/ml)
-
Reduced Glutathione
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 100% air)
Protocol:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing Leibovitz's L-15 medium with 10% FBS, 10 µg/ml insulin, 16 µg/ml reduced glutathione, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MDA-MB-436 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Initial Culture: Transfer the thawed cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 ml of complete growth medium in a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a non-humidified incubator with 100% air. Note that L-15 medium is formulated for use in a free gas exchange with atmospheric air and does not require CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 ml of 0.25% Trypsin-EDTA solution and incubate for 2-3 minutes, or until cells detach. Neutralize the trypsin with 7-8 ml of complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a subcultivation ratio of 1:2 to 1:4.[8]
-
Medium Renewal: Change the culture medium every 2 to 3 days.[8]
Sulforhodamine B (SRB) Antiproliferative Assay
Materials:
-
MDA-MB-436 cells in complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 50% (w/v) solution, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) solution
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest MDA-MB-436 cells using trypsin and resuspend in complete growth medium. Determine the cell density using a hemocytometer or automated cell counter. Seed 5,000-10,000 cells per well in 100 µl of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the medium from the wells and add 100 µl of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control. Incubate the plate for 72 hours.
-
Cell Fixation: Gently add 25 µl of cold 50% TCA to each well without aspirating the medium, resulting in a final TCA concentration of 10%. Incubate the plate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Carefully wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 50 µl of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Destaining: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye.[9] Allow the plate to air dry completely.
-
Solubilization: Add 100 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = (1 - (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells)) * 100 Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway of GLS1 Inhibition
Caption: Mechanism of action of a GLS1 inhibitor.
Experimental Workflow for SRB Antiproliferative Assay
Caption: SRB antiproliferative assay workflow.
References
- 1. cytion.com [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 5. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDA-MB-436 Cells [cytion.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for GLS1 Inhibitor-4 In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLS1 Inhibitor-4, also identified as compound 41e, is a potent and selective allosteric inhibitor of glutaminase 1 (GLS1) with an IC50 of 11.86 nM.[1] By targeting GLS1, a key enzyme in cancer cell metabolism, this inhibitor disrupts the conversion of glutamine to glutamate, a crucial step for cellular energy and biosynthesis in many tumors.[2] This disruption leads to a cascade of effects including the blocking of glutamine metabolism, induction of reactive oxygen species (ROS), and ultimately, apoptosis of cancer cells.[1][2] In vivo studies in murine models have demonstrated its anti-tumor activity, making it a compound of interest for preclinical cancer research.[1][2]
These application notes provide a summary of the available in vivo data for this compound and detailed protocols for its use in a xenograft mouse model.
Data Presentation
In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Six-week-old BALB/c SPF nude mice | [1] |
| Tumor Model | Human colorectal carcinoma HCT116 cell line xenograft | [1] |
| Treatment | This compound | [1] |
| Dosage | 50 mg/kg and 100 mg/kg | [1] |
| Administration | Intraperitoneal (i.p.) injection, twice a day | [1] |
| Duration | 21 consecutive days | [1] |
| Efficacy | Dose-dependent inhibition of tumor growth | [1] |
| Tumor Growth Inhibition (TGI) | 35.5% at 50 mg/kg; 47.5% at 100 mg/kg | [1] |
| Reported Toxicity | No considerable toxicity observed in vivo | [2] |
In Vitro Activity Profile of this compound
| Assay | Cell Line | IC50 / Effect | Reference |
| Enzymatic Inhibition | GLS1 | 11.86 nM | [1] |
| Antiproliferative Activity | HCT116 | 0.051 µM | [1] |
| MDA-MB-436 | 0.37 µM | [1] | |
| CT26 | 0.32 µM | [1] | |
| H22 | 1.34 µM | [1] | |
| Apoptosis Induction | HCT116 | Induces apoptosis in a dose-dependent manner. Upregulates cleaved PARP. | [1] |
| ROS Production | HCT116 | Increases ROS levels in a dose-dependent manner. | [1] |
| Colony Formation | HCT116 | Inhibits colony formation in a dose-dependent manner. | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects by targeting a critical metabolic pathway in cancer cells. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study in a Murine Xenograft Model
This protocol describes a representative method for evaluating the in vivo efficacy of this compound using a human colorectal carcinoma HCT116 xenograft model in nude mice.
Materials:
-
This compound
-
HCT116 human colorectal carcinoma cell line
-
Six-week-old female BALB/c nude mice
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or similar basement membrane matrix)
-
Vehicle for dosing solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture and Preparation:
-
Culture HCT116 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor mice for tumor growth.
-
-
Tumor Monitoring and Grouping:
-
Once tumors are palpable, measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound.
-
On each treatment day, prepare the final dosing solutions by diluting the stock in the vehicle to achieve the desired concentrations (e.g., for 50 mg/kg and 100 mg/kg doses). The final injection volume is typically 100-200 µL.
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection twice daily.
-
Continue treatment for 21 consecutive days.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights twice weekly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100
-
Experimental Workflow Diagram:
Caption: Experimental workflow for in vivo efficacy testing.
Pharmacokinetics and Toxicology
Pharmacokinetics: Detailed pharmacokinetic data for this compound in mice, such as Cmax, Tmax, half-life, and bioavailability, are not publicly available at this time. However, the compound has been described as having good plasma and liver microsomal stability, with 96% stability in human plasma.[1]
Toxicology: In the described in vivo study using an HCT116 xenograft model, this compound was administered at doses of 50 and 100 mg/kg twice daily for 21 days with no considerable toxicity reported.[2] Further detailed toxicological studies would be required to fully characterize the safety profile of this compound.
Disclaimer
The protocols and information provided are for research purposes only and are based on currently available data. Researchers should adapt and optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]
References
Application Notes and Protocols for Intraperitoneal Administration of GLS1 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process, known as glutaminolysis, provides cancer cells with essential intermediates for energy production and biosynthesis.[1][2][3][4][5] Consequently, GLS1 has emerged as a promising therapeutic target in oncology.[1][2][6] GLS1 Inhibitor-4, also identified as compound 41e, is a potent and selective allosteric inhibitor of GLS1 with an IC50 of 11.86 nM.[7] Preclinical studies have demonstrated its anti-tumor activity through the blockade of glutamine metabolism, induction of reactive oxygen species (ROS), and subsequent apoptosis.[7][8][9] These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in preclinical xenograft models, based on published data.
Data Presentation
In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.051 |
| MDA-MB-436 | Melanoma | 0.37 |
| CT26 | Colon Carcinoma | 0.32 |
| H22 | Hepatocellular Carcinoma | 1.34 |
Data sourced from MedchemExpress.[7]
In Vivo Efficacy of Intraperitoneal this compound in HCT116 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Intraperitoneal | Twice daily for 21 days | - |
| This compound | 50 | Intraperitoneal | Twice daily for 21 days | 35.5% |
| This compound | 100 | Intraperitoneal | Twice daily for 21 days | 47.5% |
Data from a study on a HCT116 xenograft model. The study reported no considerable in vivo toxicity.[7][8][9]
Signaling Pathways and Experimental Workflows
Glutaminolysis Pathway and Mechanism of Action of this compound
References
- 1. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolic-database.com [metabolic-database.com]
- 3. researchgate.net [researchgate.net]
- 4. Glutaminolysis - Wikipedia [en.wikipedia.org]
- 5. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of GLS1 Inhibitor-4 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is essential for fueling the tricarboxylic acid (TCA) cycle, supporting anabolic processes, and regulating redox homeostasis in rapidly proliferating tumor cells.[1][2][3][4] GLS1 is overexpressed in various cancers, making it a promising therapeutic target.[2][5] GLS1 Inhibitor-4 is a potent and specific allosteric inhibitor of GLS1 with an IC50 value of 11.86 nM.[6][7][8] It effectively disrupts glutamine metabolism, leading to increased reactive oxygen species (ROS) production, and ultimately inducing apoptosis in cancer cells.[5][6][7] These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
A summary of the key chemical and biological properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 668.72 g/mol | [6] |
| Chemical Formula | C29H27F3N10O2S2 | [6] |
| CAS Number | 2768599-97-7 | [6] |
| IC50 (GLS1) | 11.86 nM | [6][7][8] |
| Binding Affinity (Kd) | 52 nM | [6][7][8] |
| Appearance | Solid powder | [9] |
| Recommended Storage (Powder) | -20°C | [6][9] |
| Recommended Storage (Stock Solution) | -20°C (long-term), 4°C (short-term) | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GLS1 and the general workflow for preparing and using the inhibitor stock solution.
Caption: Mechanism of GLS1 Inhibition.
Caption: Stock Solution Preparation Workflow.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional, but recommended for accelerating dissolution)[6]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
This compound is for research use only.[6] Handle with care and avoid direct contact with skin and eyes.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves and handle it in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting any work.
Protocol for Preparing a 10 mM Stock Solution
-
Preparation: Bring the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Calculation: To prepare a 10 mM stock solution, the required amount of inhibitor and DMSO must be calculated. The molecular weight of this compound is 668.72 g/mol .
-
Formula: Weight (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of 10 mM stock:
-
Weight (mg) = 10 mM x 1 mL x 668.72 g/mol = 6.687 mg
-
Weigh out approximately 6.69 mg of this compound powder.
-
-
-
Dissolution:
-
Carefully transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonication can be used to accelerate the process.[6]
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved completely.
-
-
Aliquoting and Storage:
-
Once the inhibitor is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[4][10]
-
For long-term storage (months to years), store the aliquots at -20°C.[9] Some labs may prefer -80°C for enhanced stability.
-
For short-term storage (days to weeks), aliquots can be kept at 4°C.[9]
-
Calculation Table for Various Stock Concentrations
| Desired Stock Concentration (mM) | Amount of this compound for 1 mL of DMSO |
| 1 | 0.67 mg |
| 5 | 3.34 mg |
| 10 | 6.69 mg |
| 20 | 13.37 mg |
| 50 | 33.44 mg |
Application of the Stock Solution
The prepared DMSO stock solution of this compound can be used in a variety of in vitro and in vivo experiments.
-
In Vitro Cell-Based Assays: The stock solution is typically diluted in cell culture media to achieve the desired final concentration for treating cells. For example, to treat HCT116 cells with concentrations ranging from 30 nM to 200 nM to induce apoptosis.[7][8] It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, generally below 0.5%.
-
In Vivo Studies: For animal experiments, the DMSO stock solution may need to be further diluted in a suitable vehicle formulation. A common formulation for intraperitoneal (i.p.) injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Troubleshooting
-
Solubility Issues: If the inhibitor does not dissolve completely, gentle warming (e.g., in a 37°C water bath) or further sonication may be helpful.[6] Using freshly opened, anhydrous DMSO is recommended as absorbed moisture can affect solubility.[6] If solubility remains an issue, preparing a lower concentration stock solution is advised.[6]
-
Precipitation in Media: When diluting the DMSO stock in aqueous-based culture media, the inhibitor may precipitate if the final concentration is too high or if the solution is not mixed properly. To avoid this, add the stock solution dropwise to the media while vortexing or stirring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Glutaminase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes: GLS1 Inhibitor-4 for Apoptosis Induction in Cancer Research
Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1][2] This process is a key step in glutaminolysis, which provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation and survival.[2] Consequently, inhibiting GLS1 has emerged as a promising therapeutic strategy to induce metabolic starvation and trigger programmed cell death (apoptosis) in cancer cells.[1][2] GLS1 Inhibitor-4 is a potent, allosteric inhibitor of GLS1 with an IC50 of 11.86 nM.[3] It effectively blocks glutamine metabolism, leading to increased production of reactive oxygen species (ROS), disruption of the tricarboxylic acid (TCA) cycle, and ultimately, induction of apoptosis.[1][2][3]
These application notes provide a summary of the effective treatment durations for this compound to induce apoptosis and detailed protocols for key experimental assays.
Mechanism of Action
Inhibition of GLS1 by this compound disrupts the primary pathway for glutamine utilization. This leads to a depletion of glutamate and downstream metabolites essential for the TCA cycle, thereby reducing cellular energy (ATP) production.[2][3] The metabolic stress caused by this inhibition triggers an increase in intracellular ROS levels within hours of treatment, which in turn activates intrinsic apoptotic signaling pathways.[3] The activation of these pathways culminates in the cleavage of key proteins such as PARP and caspases, executing the final stages of apoptosis.[3]
References
Troubleshooting & Optimization
Technical Support Center: GLS1 Inhibitor-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLS1 Inhibitor-4, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as compound 41e) is a potent and selective inhibitor of Glutaminase 1 (GLS1), with an IC50 of 11.86 nM.[1][2][3] GLS1 is a mitochondrial enzyme that plays a crucial role in cancer metabolism by converting glutamine to glutamate.[4][5][6] By inhibiting GLS1, the inhibitor blocks glutamine metabolism, which can lead to increased reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and suppression of tumor growth.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound? A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[7] It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed moisture can affect the compound's stability and solubility.[8]
Q3: What is the known solubility of this compound? A3: this compound has a reported solubility of 10 mM in DMSO.[7] Achieving solubility in aqueous solutions like cell culture media is significantly lower and requires careful dilution from a concentrated DMSO stock.
Q4: How should I store this compound solutions? A4: As a powder, the inhibitor can be stored at -20°C for up to three years.[8] Once dissolved in DMSO, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Some inhibitors can lose potency in solution over time.
Solubility Data Summary
For comparison, this table summarizes the solubility of this compound and other relevant GLS1 inhibitors. Note that aqueous solubility is generally much lower than in organic solvents.
| Compound | Solvent | Reported Solubility |
| This compound | DMSO | 10 mM |
| GLS1 Inhibitor (CAS 1832646-52-2) | DMF | 20 mg/mL |
| DMSO | 20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| Glutaminase-IN-1 | DMSO | Sparingly Soluble (1-10 mg/mL) |
Data compiled from multiple sources.[7][9][10]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing working solutions of this compound for in vitro experiments.
Problem: My this compound precipitated after I added it to my aqueous cell culture medium.
This is a common issue for lipophilic small molecules that are highly soluble in DMSO but have poor aqueous solubility.[11] The sudden change in solvent polarity causes the compound to fall out of solution.
Solution Workflow:
The following diagram outlines a systematic approach to troubleshooting and preventing precipitation.
Caption: A step-by-step workflow for resolving compound precipitation issues.
Detailed Steps:
-
Verify Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, but a concentration of ≤0.1% is recommended to minimize toxicity and solubility issues. If your final concentration is too high, remake your stock solution at a higher concentration so you can add a smaller volume to your media.
-
Use a Step-wise Dilution Method: Directly adding a highly concentrated DMSO stock to a large volume of aqueous media is a common cause of precipitation.
-
Incorrect: Pipetting 1 µL of a 10 mM DMSO stock directly into 10 mL of media.
-
Correct: First, create an intermediate dilution of your stock in pure DMSO. Then, add this intermediate dilution to your final volume of pre-warmed (37°C) cell culture medium while vortexing or swirling gently.
-
-
Ensure Thorough Mixing: Ensure the working solution is mixed immediately and thoroughly after adding the inhibitor.[8]
-
Slowly pipette the diluted inhibitor into the media while the tube is on a vortex mixer at a medium speed.
-
Visually inspect the solution for any signs of precipitation (cloudiness, particles). A microscope can be used to check for micro-precipitates.[8]
-
-
Consider Sonication: If you have difficulty dissolving the compound in DMSO to make your initial stock, brief ultrasonication or gentle warming (not exceeding 40-50°C) can be used to aid dissolution.[3][8]
Experimental Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a detailed methodology for preparing stock and working solutions of this compound for a typical cell proliferation or apoptosis assay.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Methodology:
-
Preparation of a 10 mM Master Stock Solution: a. Allow the vial of this compound powder (Molecular Weight: 668.72 g/mol ) to equilibrate to room temperature before opening. b. To prepare a 10 mM stock, add the appropriate volume of DMSO. For example, to 1 mg of powder, add 149.5 µL of DMSO. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, briefly sonicate the vial in a water bath. d. Aliquot the master stock into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.
-
Preparation of a 10 µM Final Working Solution (Example): a. Thaw a single aliquot of the 10 mM master stock solution at room temperature. b. Intermediate Dilution: Prepare a 100 µM intermediate stock by diluting the 10 mM master stock 1:100 in sterile cell culture medium. To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium and mix thoroughly by pipetting. c. Final Dilution: Prepare the final 10 µM working solution by diluting the 100 µM intermediate stock 1:10 in pre-warmed medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium. d. Mix the final working solution well by inverting the tube or gentle vortexing. The final DMSO concentration in this example would be 0.1%. e. Use the working solution immediately for your experiment. Always include a vehicle control (e.g., 0.1% DMSO in media) in your experimental design.
Signaling Pathway Context
GLS1 is a central enzyme in the metabolic pathway of glutaminolysis, which is critical for the growth of many cancer cells.[12] Understanding this pathway provides context for the mechanism of action of this compound.
Caption: The role of GLS1 in the glutaminolysis pathway and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Glutaminase | TargetMol [targetmol.com]
- 4. Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 6. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.org]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
preventing GLS1 Inhibitor-4 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of GLS1 Inhibitor-4 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to use a fresh, anhydrous grade of DMSO to prepare your stock solution, as moisture can affect the stability and solubility of the compound.[3]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage.[2][4] When stored at -20°C, it is advisable to use the solution within one month. For storage at -80°C, the solution can be used for up to six months.[4] To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[5]
Q3: My this compound precipitated after I added it to my cell culture medium. What could be the cause?
A3: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue for many organic small molecule inhibitors.[3] This typically occurs because the inhibitor is poorly soluble in aqueous solutions. The abrupt change in solvent from DMSO to the aqueous medium can cause the compound to fall out of solution. Other contributing factors can include the final concentration of the inhibitor, the concentration of DMSO in the final solution, temperature fluctuations, and the pH of the media.[5][6]
Q4: How can I prevent this compound from precipitating in my cell culture media?
A4: To prevent precipitation, it is crucial to follow a proper dilution protocol. Instead of adding the highly concentrated DMSO stock solution directly to your media, perform serial dilutions of your stock solution in DMSO first to get to a more intermediate concentration.[3] Then, add this intermediate stock to your culture medium to reach the final desired concentration. This method helps to better disperse the compound in the aqueous environment and keeps the final DMSO concentration low, which is critical for both preventing precipitation and minimizing solvent toxicity to your cells. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered with GLS1 Inhibator-4 precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution in media | The concentration of this compound is too high for its aqueous solubility limit. The direct addition of a high-concentration DMSO stock into the aqueous media causes it to crash out of solution. | Perform serial dilutions of the inhibitor in DMSO before adding it to the cell culture medium.[3] This gradual dilution helps to keep the compound in solution. |
| Cloudiness or precipitate formation over time | The inhibitor may be unstable in the media over longer incubation periods. Temperature fluctuations in the incubator can also lead to precipitation.[5] | Consider refreshing the media with a freshly prepared solution of the inhibitor at regular intervals for long-term experiments. Ensure the incubator maintains a stable temperature. |
| Precipitate forms after warming the media | The media may have been stored at a cold temperature, and warming it up can sometimes cause salts or other components to precipitate, which can be mistaken for the inhibitor. | Before adding the inhibitor, ensure your cell culture medium is fully equilibrated to 37°C and that no precipitate is present. If the medium itself has a precipitate, it should not be used. |
| Inconsistent experimental results | This could be due to variable amounts of precipitated inhibitor, leading to inconsistent effective concentrations. | Visually inspect your culture plates for any signs of precipitation before and during the experiment. If precipitation is observed, the results from that experiment may not be reliable. Optimize your dilution protocol to ensure the inhibitor remains fully dissolved. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| IC50 (GLS1) | 11.86 nM | This is the concentration of the inhibitor required to inhibit 50% of the activity of the GLS1 enzyme.[7][8][9] |
| Antiproliferative Activity (IC50) | HCT116: 0.051 µMMDA-MB-436: 0.37 µMCT26: 0.32 µMH22: 1.34 µM | These values represent the concentration of the inhibitor that causes a 50% reduction in cell proliferation after 72 hours of treatment.[7][8] |
| Solubility | Soluble in DMSO | Specific solubility concentrations in DMSO are not consistently reported across public sources. For a similar "GLS1 inhibitor," a solubility of 20 mg/mL in DMSO has been noted.[1][4] |
| Storage | -20°C (short-term)-80°C (long-term) | Stock solutions in DMSO should be stored frozen to maintain stability.[2][4] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step guide to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve a known weight of this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by gentle vortexing or brief sonication.
-
Store this stock solution in small aliquots at -80°C.
-
-
Prepare an Intermediate Dilution Series in DMSO:
-
Thaw a single aliquot of the high-concentration stock solution.
-
Perform a serial dilution series in DMSO to create intermediate stock solutions. For example, if your final desired concentration in media is 1 µM, you might prepare intermediate stocks of 1 mM and 100 µM in DMSO.
-
-
Prepare the Final Working Solution in Cell Culture Media:
-
Warm your cell culture medium to 37°C in a water bath.
-
To prepare the final working solution, add a small volume of the appropriate intermediate DMSO stock to the pre-warmed media. For example, to make a 1 µM final solution, you could add 1 µL of a 1 mM intermediate stock to 1 mL of media.
-
Immediately mix the solution well by gentle pipetting or swirling.
-
Ensure the final concentration of DMSO in the media is below 0.1% to avoid solvent toxicity.
-
-
Treat Cells:
-
Remove the old media from your cells and replace it with the freshly prepared media containing this compound.
-
Visually inspect the wells for any signs of immediate precipitation.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of GLS1 inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Glutaminase | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
potential off-target effects of GLS1 Inhibitor-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of GLS1 Inhibitor-4 (also known as compound 41e). All information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, allosteric inhibitor of Glutaminase 1 (GLS1) with an IC50 of 11.86 nM.[1] Its primary mechanism of action is the blockade of glutamine metabolism by inhibiting the conversion of glutamine to glutamate.[1][2] This disruption of glutaminolysis leads to several downstream effects, including the induction of reactive oxygen species (ROS) and apoptosis in cancer cells.[1][2]
Q2: What are the reported on-target effects of this compound in vitro and in vivo?
In vitro, this compound has demonstrated antiproliferative activity in various cancer cell lines, including HCT116, MDA-MB-436, CT26, and H22 cells.[1] It has been shown to inhibit colony formation, reduce the concentration of key metabolites downstream of glutamate, increase ROS levels, and induce apoptosis in a dose-dependent manner.[1] Furthermore, it can significantly decrease ATP production and suppress aerobic glycolysis in cancer cells.[1] In vivo, this compound has shown dose-dependent anti-tumor activity in a HCT116 xenograft model with no significant reported toxicity.[2]
Q3: Is there any information available on the selectivity and potential off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the comprehensive selectivity profile or off-target screening of this compound against a broad panel of kinases or other enzymes. While the inhibitor has shown robust binding affinity for GLS1, the potential for off-target interactions cannot be entirely ruled out without further experimental validation.[2] Other GLS1 inhibitors have been reported to have off-target effects, highlighting the importance of careful experimental validation.[3]
Q4: How does this compound compare to other common GLS1 inhibitors like CB-839 or BPTES?
This compound is a potent allosteric inhibitor.[2] BPTES and CB-839 are also well-characterized allosteric GLS1 inhibitors.[3][4] While direct comparative studies with this compound are limited, all three compounds target GLS1. However, they may differ in their potency, selectivity, and pharmacokinetic properties. For instance, some GLS inhibitors have shown poor metabolic stability, whereas this compound is reported to have good metabolic stability.[1][5]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotypes observed after treatment with this compound.
Potential Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging with GLS1 in your specific cell system. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
-
Use an Inactive Control: If available, use a structurally similar but inactive analog of this compound as a negative control. An inactive analog should not produce the same cellular phenotype if the observed effect is due to on-target GLS1 inhibition.
-
Genetic Knockdown/Knockout: Use CRISPR/Cas9 or shRNA to knockdown or knockout GLS1.[6][7] Compare the phenotype of the genetically modified cells with that of cells treated with this compound. A high degree of phenotypic overlap strengthens the evidence for on-target effects.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may only become apparent at higher concentrations.
-
Potential Cause 2: Metabolic Compensation.
-
Troubleshooting Steps:
-
Metabolomic Analysis: Cancer cells can adapt to GLS1 inhibition by upregulating alternative metabolic pathways to produce glutamate or other essential metabolites.[8] Perform metabolomic profiling to identify any compensatory metabolic changes in your cells upon treatment.
-
Combination Therapy: If metabolic compensation is suspected, consider combining this compound with inhibitors of the compensatory pathways. For example, some pancreatic tumors escape GLS inhibition by upregulating the glutaminase II pathway.[4][8]
-
Issue 2: Discrepancy between in vitro and in vivo results.
Potential Cause 1: Pharmacokinetic and Metabolic Instability.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Although this compound is reported to have good metabolic stability, its pharmacokinetic profile in your specific in vivo model may differ.[1] Conduct pharmacokinetic studies to determine the inhibitor's concentration and stability in plasma and tumor tissue.
-
Dosing Regimen Optimization: Adjust the dosing regimen (dose and frequency) based on the pharmacokinetic data to ensure adequate tumor exposure.
-
Potential Cause 2: Tumor Microenvironment.
-
Troubleshooting Steps:
-
In Vivo Target Engagement: Use techniques like tissue-based CETSA to confirm that this compound is reaching and engaging with GLS1 in the tumor tissue in vivo.
-
Immune System Interactions: The tumor microenvironment, including immune cells, can influence the response to therapy.[9] Consider the use of immunocompetent animal models to better recapitulate the clinical setting.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| GLS1 IC50 | 11.86 nM | Recombinant GLS1 | [1] |
| GLS1 Binding Affinity (Kd) | 52 nM | GLS1 protein | [1] |
| Antiproliferative IC50 | 0.051 µM | HCT116 | [1] |
| 0.37 µM | MDA-MB-436 | [1] | |
| 0.32 µM | CT26 | [1] | |
| 1.34 µM | H22 | [1] | |
| In Vivo Tumor Growth Inhibition (TGI) | 35.5% at 50 mg/kg | HCT116 xenograft | [1] |
| 47.5% at 100 mg/kg | HCT116 xenograft | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
This protocol is a generalized procedure to assess the binding of this compound to GLS1 in intact cells.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1 hour).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification and Analysis:
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble GLS1 in the supernatant using Western blotting or other protein detection methods.
-
A shift in the melting curve of GLS1 in the presence of the inhibitor compared to the vehicle control indicates target engagement.
-
Protocol 2: CRISPR/Cas9-mediated Knockout of GLS1 for Phenotypic Comparison
This protocol provides a general workflow for generating a GLS1 knockout cell line to validate the on-target effects of this compound.
-
gRNA Design and Cloning:
-
Design and clone two or more gRNAs targeting a conserved exon of the GLS1 gene into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmids into your target cell line.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and validate GLS1 knockout by Western blotting and sequencing of the target locus.
-
-
Phenotypic Analysis:
-
Compare the phenotype of the GLS1 knockout clones with that of wild-type cells treated with this compound.
-
Visualizations
Caption: Signaling pathway of GLS1 and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome‐Wide CRISPR/Cas9 Library Screening Revealed Dietary Restriction of Glutamine in Combination with Inhibition of Pyruvate Metabolism as Effective Liver Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
troubleshooting inconsistent results with GLS1 Inhibitor-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GLS1 Inhibitor-4. The information is tailored for professionals in research, drug development, and life sciences to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific allosteric inhibitor of Glutaminase 1 (GLS1).[1] GLS1 is a key enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate.[2] By inhibiting GLS1, this compound disrupts glutamine metabolism, leading to a reduction in downstream metabolites essential for cancer cell proliferation and survival. This disruption can induce the production of reactive oxygen species (ROS), suppress ATP production, and ultimately trigger apoptosis (programmed cell death) in cancer cells.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, protected from light. Stock solutions are typically prepared in DMSO. For short-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3] Repeated freeze-thaw cycles should be avoided to maintain the stability and activity of the compound. When preparing aqueous solutions from a DMSO stock, it is advised not to store the aqueous solution for more than one day.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as DMSO and DMF.[5] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. One supplier suggests a formulation for in vivo experiments as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors, ranging from compound handling to experimental design and execution. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Higher than expected IC50 values or lack of efficacy.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure the compound has been stored correctly at -20°C and protected from light.[3] - Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3] |
| Low GLS1 Expression in Cell Line | - Verify the expression level of GLS1 in your cell line of choice using Western Blot or qPCR.[7] Cell lines with low GLS1 expression may be less sensitive to the inhibitor.[7] |
| Cell Line Resistance | - Cancer cells can develop resistance to GLS1 inhibitors through metabolic reprogramming, such as increased reliance on glycolysis or alternative pathways for anaplerosis.[8] - Consider using cell lines known to be sensitive to GLS1 inhibition or investigate the metabolic profile of your cells. |
| Suboptimal Assay Conditions | - Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[9] - Ensure the treatment duration is sufficient to observe an effect. For GLS1 inhibitors, effects on proliferation may take 48-72 hours to become apparent.[10] |
Problem 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps to prevent settling. |
| Edge Effects in Microplates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inaccurate Compound Dilution | - Perform serial dilutions carefully and ensure thorough mixing at each step. - Prepare a fresh dilution series for each experiment. |
| Cell Culture Conditions | - Maintain consistent cell culture conditions, including media composition, serum percentage, CO2 levels, and incubator temperature and humidity. Variations in these factors can influence cell growth and drug response.[11][12] |
Problem 3: Unexpected or off-target effects.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | - High concentrations of small molecule inhibitors can lead to off-target effects.[13] - Perform a dose-response curve to determine the optimal concentration range that inhibits GLS1 without causing widespread toxicity. |
| DMSO Toxicity | - Ensure the final DMSO concentration in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5%). - Include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) in all experiments. |
| Contamination | - Regularly test cell cultures for mycoplasma contamination, which can alter cellular metabolism and drug sensitivity. |
Data Presentation
| Parameter | Value | Cell Line(s) | Reference |
| GLS1 IC50 | 11.86 nM | N/A (Enzymatic Assay) | [1] |
| Antiproliferative IC50 | 0.051 µM | HCT116 | [1] |
| 0.37 µM | MDA-MB-436 | [1] | |
| 0.32 µM | CT26 | [1] | |
| 1.34 µM | H22 | [1] | |
| GLS1 Binding Affinity (Kd) | 52 nM | N/A | [1] |
Table 1: Quantitative data for this compound.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[10]
Western Blot for GLS1 Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLS1 overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Metabolic Flux Analysis (Seahorse XF Assay)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.[15]
-
Cartridge Hydration: Hydrate the sensor cartridge in a non-CO2 incubator at 37°C overnight.
-
Compound Loading: Load the injection ports of the sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) for a Mito Stress Test.[15]
-
Data Acquisition: Place the cell culture plate and the sensor cartridge in the Seahorse XF Analyzer and run the assay.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[16]
Visualizations
Caption: this compound blocks glutamine metabolism.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Logical relationships of issues and solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Glutaminase | TargetMol [targetmol.com]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Glutaminase-1/GLS1 (E4T9Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of glutaminolysis restores mitochondrial function in senescent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
avoiding substrate inhibition in GLS1 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glutaminase 1 (GLS1) assays.
Troubleshooting Guide
1. Issue: High background signal in my no-enzyme control.
-
Question: I'm observing a high signal in my well that contains all assay components except for the GLS1 enzyme. What could be the cause?
-
Answer: High background signal can originate from several sources:
-
Contaminated Reagents: One or more of your assay reagents may be contaminated with glutamate or the final detection product (e.g., NADH). Prepare fresh reagents and use high-purity water.
-
Spontaneous Substrate Degradation: Although less common, the substrate, glutamine, might undergo slow, non-enzymatic degradation, especially with prolonged incubation at elevated temperatures.
-
Sample-Related Interference: If you are using biological samples like cell lysates, they may contain endogenous enzymes that can contribute to the signal. Consider preparing a "sample blank" control that contains the sample but lacks the substrate to assess this.
-
2. Issue: Non-linear reaction kinetics or a plateau reached too quickly.
-
Question: My reaction rate is not linear over the intended measurement period. Why is this happening?
-
Answer: This is a common issue that can be attributed to a few factors:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate. Try reducing the enzyme concentration or the incubation time.
-
Product Inhibition: The product of the GLS1 reaction, glutamate, can inhibit the enzyme's activity.[1] As glutamate accumulates, the reaction rate may decrease. This is a known characteristic of GLS1.[1]
-
Enzyme Instability: The GLS1 enzyme may lose activity over the course of the assay, especially with longer incubation times or non-optimal buffer conditions. Ensure your assay buffer and temperature are optimal for GLS1 stability.
-
3. Issue: Unexpectedly low or no GLS1 activity.
-
Question: I am not seeing any significant GLS1 activity in my samples where I expect it. What should I check?
-
Answer: Several factors can lead to low or no detectable enzyme activity:
-
Inactive Enzyme: Ensure that your GLS1 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and ionic strength of your assay buffer are optimal for GLS1 activity. GLS1 activity is also dependent on the presence of inorganic phosphate (Pi).[1]
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors of GLS1. Consider diluting your sample to reduce the concentration of potential inhibitors.
-
Incorrect Reagent Concentrations: Double-check the final concentrations of all assay components, including the substrate, cofactors, and coupling enzymes (if applicable).
-
Frequently Asked Questions (FAQs)
1. What is substrate inhibition in the context of GLS1 assays, and how can I avoid it?
-
Answer: Substrate inhibition occurs when the enzyme's activity decreases at very high concentrations of its substrate, glutamine. For GLS1, this means that as you increase the glutamine concentration beyond a certain point, the rate of glutamate production will paradoxically decrease. One study observed substrate inhibition at glutamine concentrations above 3.2 mM in a high-throughput screening assay.[1] To avoid this, it is crucial to determine the optimal glutamine concentration for your specific assay conditions. This can be done by performing a substrate titration experiment where you measure GLS1 activity across a wide range of glutamine concentrations.
2. What are the key components of a typical GLS1 assay?
-
Answer: A common method for measuring GLS1 activity is a coupled-enzyme assay. The key components are:
-
GLS1 enzyme: The enzyme of interest.
-
L-glutamine: The substrate for GLS1.
-
Glutamate Dehydrogenase (GDH): The coupling enzyme that converts the product of the GLS1 reaction, glutamate, to α-ketoglutarate.
-
NAD+: A cofactor for GDH, which is reduced to NADH.
-
Assay Buffer: Provides the optimal pH and ionic strength for the enzymes. Often contains phosphate as an activator for GLS1.
-
3. How does a coupled-enzyme assay for GLS1 work?
-
Answer: In a coupled-enzyme assay, the product of the GLS1 reaction is used as a substrate for a second enzyme, leading to a detectable signal.
-
GLS1 catalyzes the conversion of glutamine to glutamate.
-
Glutamate is then used by glutamate dehydrogenase (GDH) to produce α-ketoglutarate.
-
In this second reaction, NAD+ is reduced to NADH.
-
The increase in NADH can be monitored by measuring the absorbance at 340 nm or by fluorescence, providing an indirect measure of GLS1 activity.
-
4. What are the optimal conditions for a GLS1 assay?
-
Answer: The optimal conditions can vary depending on the source of the GLS1 enzyme and the specific assay format. However, some general guidelines are:
-
pH: Typically between 8.0 and 9.0.
-
Temperature: Usually 37°C.
-
Phosphate Concentration: GLS1 is activated by inorganic phosphate, with optimal concentrations often in the range of 50-100 mM.[1]
-
Glutamine Concentration: This should be optimized to be near the Michaelis constant (Km) and below the concentration that causes substrate inhibition. The Km for kidney-type GLS1 has been reported to be around 0.6 mM.[2]
-
Quantitative Data Summary
Table 1: Kinetic Parameters for GLS1
| Parameter | Value | Enzyme Source/Condition | Reference |
| Km for Glutamine | ~0.6 mM | Kidney-type GLS1 (KGA) | [2] |
| Substrate Inhibition | > 3.2 mM | High-Throughput Screening Assay | [1] |
| Optimal Pi Concentration | 50 - 100 mM | Recombinant Human GAC | [1] |
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for GLS1 Activity
This protocol is a general guideline for a 96-well plate-based colorimetric assay.
Materials:
-
GLS1 enzyme (purified or in cell lysate)
-
L-Glutamine solution (e.g., 100 mM stock)
-
Glutamate Dehydrogenase (GDH)
-
NAD+ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 50 mM K2HPO4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NAD+, and GDH at their final desired concentrations.
-
Add Enzyme: Add the GLS1-containing sample to the appropriate wells of the 96-well plate. Include a "no-enzyme" control well with an equal volume of buffer.
-
Initiate the Reaction: Add the L-glutamine solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Measure Absorbance: Measure the absorbance at 340 nm at the end of the incubation period (for an endpoint assay) or kinetically over time.
-
Calculate Activity: Determine the rate of NADH production from the change in absorbance over time, using the Beer-Lambert law. Subtract the rate of the "no-enzyme" control from the sample rates.
Visualizations
Caption: Workflow of a coupled-enzyme assay for measuring GLS1 activity.
Caption: Simplified signaling pathway of GLS1 in cancer metabolism.
References
cell culture conditions for GLS1 inhibitor experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glutaminase 1 (GLS1) inhibitors in cell culture experiments.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in experimental results.
-
Question: My results with GLS1 inhibitors are inconsistent between experiments. What could be the cause?
-
Answer: Variability in GLS1 inhibitor experiments can stem from inconsistent cell culture conditions. The metabolic state of your cells at the time of treatment is critical and can be influenced by several factors.[1] Key parameters to standardize include:
-
Cell Seeding Density: High cell density can lead to rapid nutrient depletion, particularly glutamine, altering the cellular metabolic state and influencing sensitivity to GLS1 inhibitors.[1] It is crucial to optimize and maintain a consistent seeding density across experiments.
-
Culture Volume: Inadequate media volume can also lead to nutrient depletion and accumulation of waste products, affecting cell health and experimental outcomes.[1] Consider increasing the media volume, especially for longer-term assays.[1]
-
Glutamine Concentration: The concentration of glutamine in the culture medium directly impacts the efficacy of GLS1 inhibitors. Ensure you are using a consistent and appropriate glutamine concentration for your cell line and experimental goals.[1][2] Standard media formulations like RPMI-1640 and DMEM often contain 2 mM glutamine.[3]
-
Serum Batch Variability: Different batches of fetal bovine serum (FBS) can have varying levels of growth factors and nutrients, which may affect cell growth and metabolism. It is advisable to test new batches of FBS and use a single, qualified batch for a series of related experiments.
-
Issue 2: The GLS1 inhibitor does not seem to be effective.
-
Question: I'm not observing the expected anti-proliferative or metabolic effects of my GLS1 inhibitor. Why might this be?
-
Answer: Several factors could contribute to a lack of inhibitor efficacy:
-
Suboptimal Inhibitor Concentration: The effective concentration of a GLS1 inhibitor is cell line-dependent. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line.[4][5]
-
Incorrect Timing of Treatment: The timing and duration of inhibitor treatment are critical. For proliferation assays, cells are often seeded and allowed to adhere overnight before treatment.[3] The treatment duration can range from 24 hours to several days depending on the assay.[4][5][6]
-
Cell Line Resistance: Not all cell lines are equally sensitive to GLS1 inhibition.[1] Some cell lines may have compensatory metabolic pathways that allow them to bypass the effects of GLS1 inhibition.[7]
-
Inhibitor Stability: Ensure the inhibitor is stored correctly and that the working solution is freshly prepared. Some inhibitors may have poor aqueous solubility or metabolic stability.[8]
-
Issue 3: Unexpected cell death or cytotoxicity.
-
Question: I'm observing significant cell death, but GLS1 inhibitors are expected to be cytostatic. What's happening?
-
Answer: While GLS1 inhibitors are generally considered cytostatic, high concentrations or prolonged exposure can lead to cytotoxicity in some cell lines.[4] It's also possible that the observed cell death is due to off-target effects or interactions with other components in the culture medium. Consider the following:
-
Perform a Viability Assay: Use a viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining) to distinguish between cytostatic and cytotoxic effects.
-
Titrate the Inhibitor Concentration: A lower concentration may be sufficient to inhibit GLS1 activity without causing widespread cell death.
-
Consider the Role of Oxidative Stress: GLS1 inhibition can lead to an increase in reactive oxygen species (ROS), which can induce cell death if not properly managed by the cell's antioxidant systems.[9]
-
Frequently Asked Questions (FAQs)
General Cell Culture
-
What are the recommended cell culture media for GLS1 inhibitor experiments?
-
What is the optimal glutamine concentration in the media?
-
What is a typical cell seeding density for these experiments?
GLS1 Inhibitors
-
Which GLS1 inhibitors are commonly used?
-
What are typical working concentrations for these inhibitors?
-
Working concentrations are highly dependent on the cell line and the specific inhibitor. It is crucial to perform a dose-response experiment to determine the IC50 for your system. However, reported concentrations often range from the low nanomolar to the micromolar range. For example, CB-839 has been used at concentrations from 1 µM to 20 µM.[1][4][10]
-
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3000 cells/well) and allow them to adhere for 5 hours or overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the GLS1 inhibitor (e.g., 0, 2, 5, 10, 25, 50 µM of Compound 968).[5] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days, with a media change at day 3).[5]
-
MTT Addition: Add 5 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1-4 hours.[5]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Western Blot Analysis for GLS1 Expression
-
Cell Lysis: After inhibitor treatment for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against GLS1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[5]
Quantitative Data Summary
| Parameter | Cell Line | Medium | Serum | Seeding Density | Inhibitor | Concentration | Assay Duration | Reference |
| Proliferation | HUVEC | - | - | - | BPTES, CB-839, DON | 20 µM | 3 days | [4] |
| Proliferation | HEY, SKOV3, IGROV-1 | RPMI-1640, DMEM/F12 | 5-10% FBS | 3000 cells/well (96-well) | Compound 968 | 0-50 µM | 5 days | [5] |
| Colony Formation | BxPC-3, HPAC | RPMI-1640 | - | 1x10⁴, 1x10³ cells/well (6-well) | CB-839 | 1 µM | 5 days | [6] |
| Metabolomics | A549, H358 | - | Dialyzed FCS | 8x10⁵ cells/well | GLS1i | 1 µM | 48 hours | [1] |
| Proliferation | Osteosarcoma cells | DMEM | 10% FBS | 2500 cells/well (96-well) | CB-839, Cpd 968, BPTES | Varies | 48 hours | [3] |
Signaling Pathways and Experimental Workflows
GLS1 Signaling Pathway
The following diagram illustrates the central role of GLS1 in converting glutamine to glutamate, which then feeds into the TCA cycle. Inhibition of GLS1 disrupts this process, impacting downstream metabolic pathways and cellular functions.
Caption: The GLS1-mediated conversion of glutamine to glutamate is a key metabolic step.
GLS1 and c-Myc Positive Feedback Loop
In some cancers, a positive feedback loop exists between GLS1 and the oncoprotein c-Myc, driving tumor progression.[11]
Caption: Positive feedback loop between c-Myc and GLS1 in cancer cells.
Experimental Workflow for Evaluating GLS1 Inhibitors
This diagram outlines a typical workflow for assessing the efficacy of a GLS1 inhibitor in cell culture.
Caption: A standard workflow for testing GLS1 inhibitors in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of glutamine metabolism counteracts pancreatic cancer stem cell features and sensitizes cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of GLS1 Inhibition by Compound 41e
This guide provides a comprehensive comparison of the glutaminase 1 (GLS1) inhibitor, compound 41e, with other well-characterized GLS1 inhibitors, including CB-839, BPTES, and compound 968. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glutamine metabolism in cancer.
Executive Summary
Compound 41e is a potent, allosteric inhibitor of GLS1 with robust biochemical and cellular activity.[1] It demonstrates significant anti-proliferative effects in various cancer cell lines and in vivo tumor growth inhibition. This guide presents a comparative analysis of its performance against other known GLS1 inhibitors, supported by experimental data and detailed protocols. While direct head-to-head comparative studies are limited, this guide consolidates available data to offer a valuable resource for evaluating compound 41e's potential.
Data Presentation
Table 1: In Vitro GLS1 Inhibition and Anti-proliferative Activity
| Compound | GLS1 Enzymatic IC50 | Cell Line | Anti-proliferative IC50 | Reference |
| Compound 41e | 11.86 nM | HCT116 | 0.051 µM | [1] |
| MDA-MB-436 | 0.37 µM | [1] | ||
| CT26 | 0.32 µM | [1] | ||
| H22 | 1.34 µM | [1] | ||
| CB-839 | ~24-29 nM | Multiple (e.g., TNBC cell lines) | Low nanomolar range | [2][3] |
| BPTES | Micromolar range | Multiple | Micromolar range | [4] |
| Compound 968 | Not specified | Ovarian cancer cell lines | Dose-dependent inhibition | [5] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here is compiled from various sources and should be interpreted with caution when making direct comparisons.
Table 2: In Vivo Anti-tumor Efficacy
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 41e | HCT116 xenograft | 50 mg/kg, i.p., twice daily for 21 days | 35.5% | [1] |
| 100 mg/kg, i.p., twice daily for 21 days | 47.5% | [1] | ||
| CB-839 | Patient-derived TNBC xenograft | Not specified | Significant antitumor activity | [6] |
| JIMT-1 (HER2+) xenograft | Not specified | Significant antitumor activity | [6] | |
| BPTES | MYC-mediated HCC model | Not specified | Prolonged survival | [7] |
| Compound 968 | Endometrial cancer xenograft | Not specified | Significantly suppressed tumor growth | [3] |
Note: The in vivo efficacy of these compounds can vary significantly based on the tumor model, dosing schedule, and route of administration.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the GLS1 inhibitor (e.g., compound 41e, CB-839) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Reactive Oxygen Species (ROS) Production Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the GLS1 inhibitor or control for the desired time.
-
DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFDA.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold change in ROS production.[8][9]
In Vivo Xenograft Tumor Model
-
Animal Housing: House immunodeficient mice (e.g., BALB/c nude mice) in a specific pathogen-free environment. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells) in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width^2) / 2.
-
Compound Administration: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the GLS1 inhibitor (e.g., compound 41e at 50 or 100 mg/kg) or vehicle control intraperitoneally (i.p.) or orally, according to the desired dosing schedule.[1]
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days). At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor weight between the treated and control groups.
Mandatory Visualization
Caption: Signaling pathway of GLS1 inhibition by Compound 41e.
Caption: Experimental workflow for validating GLS1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 4. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filamentous GLS1 promotes ROS-induced apoptosis upon glutamine deprivation via insufficient asparagine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis [jci.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Confirming GLS1 Inhibitor-4 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the activity of GLS1 Inhibitor-4, alongside established GLS1 inhibitors CB-839 (Telaglenastat) and BPTES. Detailed experimental protocols and supporting data are presented to aid in the objective assessment of these compounds.
Introduction to GLS1 Inhibition
Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis. In many cancer cells, there is an increased reliance on glutamine metabolism to support rapid proliferation and survival. This "glutamine addiction" makes GLS1 a promising therapeutic target in oncology. GLS1 inhibition disrupts cancer cell metabolism, leading to reduced energy production, increased oxidative stress, and ultimately, apoptosis. This guide focuses on methodologies to validate the efficacy of GLS1 inhibitors, with a specific focus on this compound.
Quantitative Comparison of GLS1 Inhibitor Activity
The following tables summarize the inhibitory potency of this compound, CB-839, and BPTES across various assays and cell lines.
Table 1: Biochemical Potency against GLS1
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | Recombinant Human GLS1 | 11.86[1] | Enzymatic assay |
| CB-839 (Telaglenastat) | Recombinant Human GAC | 24[2] | Enzymatic assay |
| BPTES | Recombinant Human KGA | 160[3] | Enzymatic assay |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 | Assay Duration |
| This compound | HCT116 (Colon Cancer) | Proliferation Assay | 51 nM[1] | Not Specified |
| MDA-MB-436 (Melanoma) | Proliferation Assay | 370 nM[1] | Not Specified | |
| CB-839 (Telaglenastat) | HCT116 (Colon Cancer) | Viability Assay | ~10 µM (at 48h)[4] | 48 hours |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 26 nM[5] | 72 hours | |
| BPTES | HCT116 (Colon Cancer) | Cell Viability | Not Found | |
| MDA-MB-231 (Breast Cancer) | MTS Assay | 6.8 µM[3] | 72 hours |
Signaling Pathways and Experimental Workflows
GLS1 Signaling Pathway
Caption: GLS1 signaling pathway and points of inhibition.
Experimental Workflow for Assessing GLS1 Inhibitor Activity
Caption: Workflow for evaluating GLS1 inhibitor activity.
Detailed Experimental Protocols
GLS1 Enzymatic Activity Assay
This protocol is adapted from commercially available GLS1 inhibitor screening kits.[6][7]
Objective: To determine the direct inhibitory effect of a compound on GLS1 enzyme activity and to calculate its IC50 value.
Materials:
-
Recombinant human GLS1 enzyme
-
GLS1 Assay Buffer
-
L-Glutamine (substrate)
-
Coupling enzyme/probe system to detect glutamate or ammonia
-
96-well black microplate
-
Plate reader capable of fluorescence or absorbance measurement
-
This compound, CB-839, BPTES
Procedure:
-
Prepare a serial dilution of the test inhibitors (this compound, CB-839, BPTES) in GLS1 Assay Buffer.
-
Add 20 µL of the diluted inhibitors to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of recombinant GLS1 enzyme solution to each well (except the negative control).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of L-glutamine substrate solution to each well.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength using a plate reader. Take kinetic readings every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of GLS1 inhibitors on cancer cell lines.
Objective: To determine the IC50 or GI50 value of a GLS1 inhibitor in a specific cancer cell line.
Materials:
-
HCT116 or other relevant cancer cell line
-
Complete cell culture medium
-
This compound, CB-839, BPTES
-
96-well clear cell culture plate
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the GLS1 inhibitors in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the diluted inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add the viability reagent (e.g., 20 µL of MTT solution) to each well and incubate for 2-4 hours.
-
If using MTT, solubilize the formazan crystals with 100 µL of DMSO.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50/GI50 value.
Glutamate Production Assay
This protocol measures the intracellular or extracellular glutamate levels as a direct readout of GLS1 activity in cells.
Objective: To quantify the reduction in glutamate production following treatment with a GLS1 inhibitor.
Materials:
-
Cancer cell line cultured in a 6-well plate
-
This compound, CB-839, BPTES
-
Glutamate Assay Kit (commercially available)
-
Lysis buffer
-
Plate reader capable of colorimetric or fluorometric measurement
Procedure:
-
Treat cells with the desired concentrations of GLS1 inhibitors for a specified time (e.g., 24 hours).
-
To measure intracellular glutamate, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
To measure extracellular glutamate, collect the cell culture medium.
-
Centrifuge the cell lysates or medium to remove debris.
-
Perform the glutamate assay on the supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the glutamate concentration.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the glutamate levels to the total protein concentration of the cell lysate or to the cell number.
Cellular Reactive Oxygen Species (ROS) Production Assay
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[8]
Objective: To assess the induction of oxidative stress in cells treated with a GLS1 inhibitor.
Materials:
-
Cancer cell line cultured in a 24-well plate or a black-walled 96-well plate
-
This compound, CB-839, BPTES
-
DCFH-DA probe
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with the GLS1 inhibitors for the desired time.
-
Wash the cells twice with serum-free medium.
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.
Seahorse XF Cell Mito Stress Test
This protocol assesses the impact of GLS1 inhibition on mitochondrial respiration by measuring the oxygen consumption rate (OCR).
Objective: To determine how GLS1 inhibition affects mitochondrial function, including basal respiration, ATP production, and maximal respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
This compound, CB-839, BPTES
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The next day, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates. Pre-treat the cells with the GLS1 inhibitors for the desired duration in the assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.
-
Analyze the data using the Seahorse Wave software to determine the effect of the GLS1 inhibitors on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of glutaminolysis restores mitochondrial function in senescent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
A Comparative Guide to GLS1 Inhibitor Specificity: Featuring GLS1 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of GLS1 Inhibitor-4 against other prominent glutaminase inhibitors, including BPTES, CB-839 (Telaglenastat), and IACS-6274. The information is compiled from various studies to offer a comprehensive overview for researchers in oncology and metabolic pathways.
Executive Summary
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, making it a key target for therapeutic intervention. Specificity is a crucial attribute for any inhibitor to minimize off-target effects and enhance therapeutic efficacy. This compound (also known as compound 41e) has emerged as a highly potent and selective allosteric inhibitor of GLS1. This guide presents a comparative analysis of its specificity profile alongside other well-characterized glutaminase inhibitors, supported by experimental data and detailed methodologies.
Comparative Specificity of Glutaminase Inhibitors
The following table summarizes the inhibitory potency (IC50) and selectivity of this compound and other key glutaminase inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (GLS1) | Selectivity (vs. GLS2) | Mechanism of Action |
| This compound (compound 41e) | GLS1 | 11.86 nM | >220-fold | Allosteric |
| BPTES | GLS1 | 0.16 µM - 3.3 µM | Selective for GLS1 over GLS2 | Allosteric |
| CB-839 (Telaglenastat) | GLS1 (KGA and GAC isoforms) | ~20-30 nM | Highly selective for GLS1 over GLS2 | Allosteric |
| IACS-6274 | GLS1 | Potent (specific IC50 varies) | Selective for GLS1 | Allosteric |
Data compiled from multiple sources. Experimental conditions for IC50 determination may vary between studies.
In-Depth Inhibitor Profiles
This compound (compound 41e)
This compound is a novel, potent, and allosteric inhibitor of GLS1 with an impressive IC50 value of 11.86 nM. A key advantage of this inhibitor is its high selectivity for GLS1 over the GLS2 isoform, with a reported selectivity of over 220-fold. This high degree of specificity is critical for minimizing potential off-target effects, as GLS1 and GLS2 play distinct roles in normal physiology.
BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide)
BPTES is one of the earliest developed allosteric inhibitors of GLS1. While it demonstrates selectivity for GLS1 over GLS2, its potency is significantly lower than that of newer inhibitors, with IC50 values reported in the micromolar range. Its lower potency and suboptimal pharmacokinetic properties have led to the development of more advanced analogs.
CB-839 (Telaglenastat)
CB-839 is a potent, selective, and orally bioavailable inhibitor of both splice variants of GLS1 (KGA and GAC). With IC50 values in the low nanomolar range (~20-30 nM), it is significantly more potent than BPTES. Clinical trials have investigated CB-839 in various cancers, highlighting its therapeutic potential. Like this compound, it exhibits high selectivity for GLS1 over GLS2.
IACS-6274
IACS-6274 is another potent and selective allosteric inhibitor of GLS1 currently under clinical investigation. While specific IC50 values are not as consistently reported in publicly available literature, it is recognized for its robust inhibition of GLS1 and is being evaluated in biomarker-driven clinical trials.
Experimental Methodologies
The determination of inhibitor specificity and potency relies on robust experimental protocols. Below are detailed methodologies for key assays used in the characterization of glutaminase inhibitors.
Glutaminase Activity Assay (Enzyme Inhibition Assay)
This assay quantifies the enzymatic activity of glutaminase and is used to determine the IC50 values of inhibitors.
Principle: The enzymatic activity of glutaminase is measured by detecting the production of glutamate. A common method involves a coupled enzyme reaction where glutamate is converted by glutamate dehydrogenase (GDH) to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm or fluorescence.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 0.1 mM EDTA.
-
Recombinant human GLS1 enzyme.
-
Substrate: L-glutamine.
-
Coupling Enzyme: Glutamate Dehydrogenase (GDH).
-
Cofactor: NAD+.
-
Test Inhibitors (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, recombinant GLS1 enzyme, and the test inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding a mixture of L-glutamine, NAD+, and GDH.
-
Monitor the change in absorbance at 340 nm or fluorescence (excitation/emission ~340/460 nm) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures the extent of this stabilization to confirm that the inhibitor is binding to its intended target within the cell.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line) to approximately 80% confluency.
-
Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specific duration.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble GLS1 in the supernatant using Western blotting or other protein detection methods like ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble GLS1 as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and the experimental workflow for assessing glutaminase inhibitors.
Caption: Glutamine metabolism pathway and the site of action for allosteric GLS1 inhibitors.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound stands out as a highly potent and selective inhibitor of GLS1, demonstrating superior potency compared to the first-generation inhibitor BPTES and comparable potency to the clinical candidate CB-839. Its high selectivity for GLS1 over GLS2 is a significant advantage, potentially leading to a better safety profile in therapeutic applications. The continued investigation of this compound and other next-generation glutaminase inhibitors is crucial for advancing targeted cancer therapies that exploit the metabolic vulnerabilities of tumor cells. This guide provides a foundational understanding for researchers to compare and select the most appropriate inhibitors for their specific research needs.
Assessing the Potency of GLS1 Inhibitor-4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GLS1 Inhibitor-4, a potent antagonist of glutaminase 1 (GLS1), against other well-established GLS1 inhibitors. This document summarizes key experimental data, outlines detailed protocols for potency assessment, and visualizes the underlying biological pathways to aid in the evaluation of this compound for cancer therapy research.
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process, known as glutaminolysis, fuels the tricarboxylic acid (TCA) cycle and supports the biosynthesis of macromolecules essential for rapid cell proliferation. Consequently, GLS1 has emerged as a promising therapeutic target in oncology. This compound (also known as compound 41e) is a novel allosteric inhibitor of GLS1 with demonstrated anti-proliferative and pro-apoptotic activities.[1][2] This guide offers an objective comparison of its potency with other known GLS1 inhibitors: CB-839 (Telaglenastat), BPTES, and Compound 968.
Comparative Potency of GLS1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other GLS1 inhibitors in various cancer cell lines. It is important to note that the data presented here is compiled from different studies and not from a single head-to-head comparative experiment. Therefore, direct comparisons should be made with caution, as experimental conditions may have varied between studies.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT116 | Colorectal Carcinoma | 0.051 | [3] |
| MDA-MB-436 | Melanoma | 0.37 | [3] | |
| CT26 | Colon Carcinoma | 0.32 | [3] | |
| H22 | Hepatoma | 1.34 | [3] | |
| CB-839 (Telaglenastat) | A549 | Non-Small Cell Lung Cancer | Not specified | |
| H460 | Non-Small Cell Lung Cancer | Not specified | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | ||
| BPTES | A549 | Non-Small Cell Lung Cancer | Not specified | |
| H460 | Non-Small Cell Lung Cancer | Not specified | ||
| Compound 968 | Ishikawa | Endometrial Cancer | Not specified | |
| HEC-1B | Endometrial Cancer | Not specified | ||
| HEY | Ovarian Cancer | Not specified | ||
| SKOV3 | Ovarian Cancer | Not specified | ||
| IGROV-1 | Ovarian Cancer | Not specified |
Enzymatic Inhibition:
-
This compound: IC50 of 11.86 nM against GLS1 enzyme.[3]
-
CB-839 (Telaglenastat): IC50 values of 23 nM and 28 nM for endogenous glutaminase in mouse kidney and brain, respectively.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are representative protocols for key experiments cited in the evaluation of GLS1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
GLS1 inhibitors (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GLS1 inhibitor and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Glutaminase Activity Assay
This assay quantifies the enzymatic activity of GLS1.
Materials:
-
Cell or tissue lysates
-
GLS Assay Buffer
-
Glutamine (substrate)
-
Coupled enzyme system (e.g., glutamate dehydrogenase)
-
Cofactors (e.g., NAD+)
-
Detection reagent (e.g., a probe that reacts with a product of the coupled reaction)
-
96-well black plate
Procedure:
-
Prepare cell or tissue lysates in GLS Assay Buffer.
-
Add the lysate to the wells of a 96-well plate.
-
Prepare a reaction mix containing the GLS Assay Buffer, glutamine, the coupled enzyme system, cofactors, and the detection reagent.
-
Initiate the reaction by adding the reaction mix to the wells containing the lysate.
-
Incubate the plate at 37°C for a specified time, protecting it from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
The activity of glutaminase is proportional to the signal generated and can be calculated based on a standard curve.
Visualizing the Mechanism and Workflow
To better understand the context of GLS1 inhibition and the experimental process, the following diagrams are provided.
Caption: The Glutaminolysis Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the potency of GLS1 inhibitors.
References
Comparative Guide to GLS1 Inhibitor-4 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GLS1 Inhibitor-4, focusing on its selectivity profile in relation to other prominent GLS1 inhibitors, Telaglenastat (CB-839) and IPN-60090. This document is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies in the field of cancer metabolism.
Introduction to GLS1 Inhibition and the Importance of Selectivity
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is essential for the growth and proliferation of many tumor cells, making GLS1 a promising target for cancer therapy. While the potency of GLS1 inhibitors is a key parameter, their selectivity is equally crucial. Cross-reactivity with other enzymes, particularly kinases and other metabolic enzymes, can lead to off-target effects, toxicity, and misinterpretation of experimental results. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for its development and application as a research tool or therapeutic agent.
Potency Comparison of GLS1 Inhibitors
This section provides a summary of the reported inhibitory potencies of this compound and its alternatives against the primary target, GLS1.
| Compound | Target | IC50 (nM) | Reference |
| This compound (compound 41e) | GLS1 | 11.86 | [1] |
| Telaglenastat (CB-839) | Recombinant Human GAC | 24 | |
| Endogenous mouse kidney GLS1 | 23 | ||
| Endogenous mouse brain GLS1 | 28 | ||
| IPN-60090 | Recombinant Human GLS1 (GAC isoform) | Not explicitly stated in search results |
Cross-Reactivity Profile
A comprehensive analysis of an inhibitor's cross-reactivity against a broad panel of off-targets is essential for a complete understanding of its pharmacological profile. This data is typically generated through large-scale screening assays, such as kinase panels or broad ligand-binding assays.
This compound (compound 41e):
Based on publicly available information, a detailed cross-reactivity profile for this compound against a broad panel of kinases or other off-target proteins is not currently available. The primary publication describing this compound focuses on its potent GLS1 inhibitory activity and its effects on glutamine metabolism and apoptosis.[1] While it is described as having "robust GLS1 binding affinity," quantitative data on its selectivity over other enzymes is not provided.[1]
Telaglenastat (CB-839):
Telaglenastat is described as a selective inhibitor of GLS1 (both KGA and GAC splice variants) compared to GLS2. However, comprehensive, quantitative data from a broad kinase or off-target panel screening was not found in the provided search results.
IPN-60090:
IPN-60090 is highlighted as a selective GLS1 inhibitor currently in clinical trials. The discovery publication emphasizes its excellent pharmacokinetic and physicochemical properties, but a detailed, publicly available cross-reactivity panel data was not identified in the search results.
Experimental Protocols
A detailed protocol for a common type of assay used to determine the potency of GLS1 inhibitors is provided below. This method can be adapted to assess the cross-reactivity of inhibitors against other enzymes by substituting the target enzyme and substrate.
GLS1 Inhibitor Screening Assay (Coupled Enzyme Assay)
This protocol is based on a commercially available GLS1 inhibitor screening assay kit and is a common method for determining GLS1 activity.
Objective: To measure the enzymatic activity of GLS1 and the inhibitory effect of test compounds.
Principle: The assay measures the production of glutamate, a product of the GLS1-catalyzed reaction. The glutamate is then used as a substrate by glutamate dehydrogenase (GDH), which in the presence of NAD+, produces NADH. The rate of NADH production is directly proportional to the GLS1 activity and can be measured by monitoring the increase in fluorescence at 460 nm (excitation at 340 nm).
Materials:
-
GLS1 enzyme
-
GLS1 assay buffer (e.g., 50 mM HEPES, pH 7.4, 250 µM EDTA, 0.12 mM Triton-X 100)
-
L-Glutamine (substrate)
-
Glutamate Dehydrogenase (GDH) (coupling enzyme)
-
NAD+
-
Test inhibitor (e.g., this compound)
-
Control inhibitor (e.g., CB-839)
-
384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in GLS1 assay buffer.
-
Assay Reaction:
-
To the wells of a 384-well plate, add the test inhibitor at various concentrations.
-
Add the GLS1 enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution containing L-glutamine, GDH, and NAD+.
-
-
Measurement: Immediately begin monitoring the increase in fluorescence at an emission wavelength of 460 nm with an excitation wavelength of 340 nm. Record data every minute for 15-30 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the "no inhibitor" control to obtain the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Glutaminolysis Pathway and Point of Inhibition
Caption: The role of GLS1 in the conversion of glutamine to glutamate and its inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent inhibitor of GLS1. However, a significant gap in the publicly available data is its cross-reactivity profile against a broader range of potential off-targets. For a comprehensive evaluation and confident application in research, particularly for in vivo studies, the determination of its selectivity profile is highly recommended. Researchers should consider the on-target potency of this compound in the context of their specific experimental needs, while being mindful of the current lack of comprehensive selectivity data. For comparative studies, including well-characterized inhibitors such as Telaglenastat (CB-839) can provide valuable context.
References
Unveiling the Downstream Consequences of GLS1 Inhibition: A Comparative Guide to GLS1 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
Glutaminase 1 (GLS1) has emerged as a critical therapeutic target in oncology due to its central role in tumor metabolism. This guide provides a comprehensive comparison of GLS1 Inhibitor-4 with other prominent GLS1 inhibitors—CB-839 (Telaglenastat), BPTES, and Compound 968. We present a detailed analysis of their downstream effects, supported by experimental data and protocols, to empower informed decisions in research and drug development.
Performance Comparison of GLS1 Inhibitors
The efficacy of GLS1 inhibitors is paramount in their therapeutic potential. The following tables summarize the inhibitory concentrations (IC50) and key downstream effects observed for this compound and its counterparts across various cancer cell lines.
Inhibitory Concentration (IC50)
This compound demonstrates potent enzymatic inhibition with an IC50 of 11.86 nM.[1][2] Its anti-proliferative activity varies across different cancer cell lines, as detailed below in comparison with other well-characterized GLS1 inhibitors.
| Inhibitor | HCT116 (Colon Cancer) | MDA-MB-436 (Breast Cancer) | CT26 (Colon Carcinoma) | H22 (Hepatoma) | MDA-MB-231 (Breast Cancer) | HCC1806 (Breast Cancer) | P493 (B-cell Lymphoma) |
| This compound | 0.051 µM[1] | 0.37 µM[1] | 0.32 µM[1] | 1.34 µM[1] | - | - | - |
| CB-839 | - | - | - | - | 19 nM[3] | 55 nM[3] | - |
| BPTES | - | - | - | - | - | - | 3.3 µM |
| Compound 968 | - | - | - | - | ≤ 10 µM[4] | - | - |
Key Downstream Effects of GLS1 Inhibition
Inhibition of GLS1 triggers a cascade of downstream events that collectively contribute to its anti-tumor activity. These effects primarily include the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), leading to cellular stress.
Apoptosis Induction
GLS1 inhibitors effectively induce apoptosis in cancer cells. This compound has been shown to dose-dependently increase the population of apoptotic cells.[1] For instance, at 50 nM and 200 nM, it resulted in approximately 28% and 95% more apoptotic cells, respectively, in HCT116 cells.[1] This is accompanied by an upregulation of the apoptotic marker, cleaved PARP.[1] Similarly, Compound 968 has been observed to induce apoptosis in ovarian and endometrial cancer cells.[5] The combination of CB-839 with other agents has also been shown to enhance apoptosis.[6]
Reactive Oxygen Species (ROS) Production
A common consequence of GLS1 inhibition is the accumulation of ROS, leading to oxidative stress. This compound increases ROS levels in a dose-dependent manner in HCT116 cells.[1] BPTES has also been shown to increase ROS production in hypoxic cancer cells.[7] The combination of CB-839 with other inhibitors can dramatically increase ROS production, leading to DNA damage.[8] This increase in ROS is a key mechanism contributing to the anti-tumor effects of GLS1 inhibitors.[9]
Signaling Pathways Modulated by GLS1 Inhibition
The metabolic reprogramming induced by GLS1 inhibition has profound effects on major signaling pathways that govern cell growth, proliferation, and survival.
GLS1 and Downstream Signaling
Inhibition of GLS1 disrupts key metabolic and signaling networks. The conversion of glutamine to glutamate is a crucial step for the production of α-ketoglutarate, which fuels the TCA cycle. This process is also linked to the activation of the mTORC1 signaling pathway, which promotes cell growth and proliferation, in part through the activation of the transcription factor c-Myc.[10] Interestingly, c-Myc can, in turn, upregulate the expression of GLS1, creating a positive feedback loop that drives tumor progression.[8][11]
Furthermore, GLS1-mediated ROS production has been shown to suppress the Wnt/β-catenin signaling pathway by inhibiting GSK3β, a key component of the β-catenin destruction complex.[11][12] By inhibiting GLS1, the subsequent reduction in ROS can lead to the activation of GSK3β, promoting the degradation of β-catenin and thereby inhibiting Wnt signaling, which is crucial for cancer stem cell properties.[11]
Experimental Protocols
To facilitate the validation and comparison of GLS1 inhibitors, we provide detailed protocols for key in vitro assays.
Experimental Workflow for Evaluating GLS1 Inhibitors
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from established methods to assess the effect of GLS1 inhibitors on cell viability.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol outlines the detection of apoptosis using flow cytometry.[5]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of GLS1 inhibitors for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
ROS Production Assay (DCFH-DA Staining)
This protocol measures intracellular ROS levels.
-
Cell Treatment: Seed cells in a 96-well black plate with a clear bottom and treat with GLS1 inhibitors for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity with a fluorescence plate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Quantify the fold change in ROS production relative to the untreated control cells.
This guide provides a foundational understanding of the downstream effects of this compound in comparison to other inhibitors. The provided data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing efforts to develop novel and effective cancer therapies targeting glutamine metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CB 839 | Glutaminase Inhibitors: R&D Systems [rndsystems.com]
- 4. Glutaminase Inhibitor, Compound 968 Glutaminase Inhibitor, Compd 968, is a cell-permeable, reversible inhibitor of mitochondrial glutaminase. Represses growth & invasive activity in glutaminase upregulated fibroblasts and tumor cells. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ROS homeostasis and metabolism: a dangerous liason in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutaminase-1 inhibition alleviates senescence of Wharton’s jelly-derived mesenchymal stem cells via senolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of GLS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glutaminase 1 (GLS1) has emerged as a critical therapeutic target in oncology due to its central role in the metabolic reprogramming of cancer cells. Many tumors exhibit a strong dependence on glutamine, which is converted by GLS1 into glutamate to fuel the tricarboxylic acid (TCA) cycle and support biosynthesis and redox balance.[1][2][3] The development of small molecule inhibitors targeting GLS1 has therefore become a promising avenue for anticancer therapy.[4] This guide provides a comparative overview of the metabolic effects of prominent GLS1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Key GLS1 Inhibitors at a Glance
Several allosteric inhibitors of GLS1 have been developed, each with distinct potencies and metabolic consequences. The most extensively studied include BPTES, CB-839 (Telaglenastat), Compound 968, and the clinical-stage inhibitor IPN60090.[1][5][6][7] These inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.[2]
Comparative Analysis of Metabolic Effects
The primary metabolic consequence of GLS1 inhibition is the disruption of glutaminolysis, leading to an accumulation of glutamine and a depletion of its downstream metabolites.[1][8] This section provides a comparative summary of the reported metabolic effects of different GLS1 inhibitors.
Table 1: Comparative Potency of GLS1 Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Line / Assay Conditions | Reference |
| BPTES | GLS1 (KGA, GAC) | ≥2 µM (antiproliferative) | HCC1806, MDA-MB-231 (TNBC) | [1] |
| CB-839 (Telaglenastat) | GLS1 (KGA, GAC) | 20-55 nM (antiproliferative) | HCC1806, MDA-MB-231 (TNBC) | [1] |
| ~3.2 nM (glutaminase inhibition) | 293T cells | [9] | ||
| Compound 968 | GLS1 (KGA, GAC) | 9.3 µM (enzymatic assay) | Recombinant GAC | [3] |
| IPN60090 | GLS1 | Potent (specific IC50 not provided in searches) | A549 cell viability assay | [7] |
Note: IC50 values can vary significantly based on the assay conditions and cell line used. The data presented here is for comparative purposes.
Table 2: Comparative Effects on Key Metabolites
| Metabolite | BPTES | CB-839 (Telaglenastat) | Compound 968 | IPN60090 |
| Glutamine | ↑[1] | ↑↑[1][10] | ↑ (inferred) | ↑ (inferred) |
| Glutamate | ↓[1] | ↓↓[1][10] | ↓[8] | ↓ (inferred) |
| α-Ketoglutarate | ↓[1] | ↓↓[11] | ↓[8] | ↓ (inferred) |
| TCA Cycle Intermediates (Citrate, Fumarate, Malate) | ↓[1] | ↓↓[1][11] | ↓[8] | ↓ (inferred) |
| Aspartate | ↓[1] | ↓[1] | Not Reported | Not Reported |
| Glutathione (GSH) | ↓[12] | ↓[1][12] | Not Reported | Not Reported |
| Reactive Oxygen Species (ROS) | ↑[13] | ↑[5] | ↑[5] | Not Reported |
Key: ↑ (Increase), ↓ (Decrease), ↑↑/↓↓ (Stronger effect reported in comparative studies). "Inferred" indicates the expected effect based on the mechanism of action, though direct comparative data was not found in the provided search results.
Signaling Pathways and Experimental Workflow
The inhibition of GLS1 initiates a cascade of metabolic changes that impact cellular signaling and survival. The following diagrams illustrate the central role of GLS1 in glutamine metabolism and a typical experimental workflow for assessing the metabolic effects of its inhibitors.
Caption: Glutamine metabolism pathway and the point of intervention for GLS1 inhibitors.
Caption: A typical experimental workflow for metabolomic analysis of GLS1 inhibitors.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible results when comparing the metabolic effects of different GLS1 inhibitors. Below is a representative methodology for a mass spectrometry-based metabolomics study.
Metabolite Extraction and Analysis Protocol
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCC1806 for breast cancer, A549 for lung cancer) at a desired density in 6-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the GLS1 inhibitor (e.g., 1 µM CB-839, 10 µM BPTES, or 10 µM Compound 968) or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
2. Metabolite Quenching and Extraction:
-
Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -80°C for at least 30 minutes.
-
Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
3. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile).
4. LC-MS/MS Analysis:
-
Perform chromatographic separation using a liquid chromatography (LC) system (e.g., a C18 reverse-phase column).
-
Analyze the separated metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) in both positive and negative ionization modes.[14]
-
Acquire data in full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation patterns for metabolite identification.[14]
5. Data Analysis:
-
Process the raw data using software such as XCMS or MassHunter to perform peak picking, alignment, and integration.
-
Identify metabolites by matching the accurate mass and MS/MS fragmentation patterns to a metabolite database (e.g., METLIN).[14]
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered by the inhibitor treatment.
-
Visualize the data using volcano plots and heatmaps, and perform pathway analysis to understand the broader metabolic impact.
Conclusion
The choice of a GLS1 inhibitor for research purposes depends on the specific experimental goals. CB-839 (Telaglenastat) is a potent and well-characterized inhibitor with significant effects on glutamine metabolism and downstream pathways, making it a suitable choice for studies requiring robust target engagement.[1] BPTES, while less potent, is a widely used tool compound and can be valuable for comparative studies. Compound 968 also demonstrates efficacy in disrupting glutamine metabolism and may have distinct effects on cellular signaling.[8] The development of next-generation inhibitors like IPN60090 with improved pharmacokinetic properties highlights the ongoing efforts to translate GLS1 inhibition into effective cancer therapies.[6][7] A thorough understanding of the specific metabolic consequences of each inhibitor, as outlined in this guide, is essential for the design and interpretation of experiments aimed at exploring the therapeutic potential of targeting glutamine metabolism in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics-assisted discovery of a new anticancer GLS-1 inhibitor chemotype from a nortopsentin-inspired library: From phenotype screening to target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensatory glutamine metabolism promotes glioblastoma resistance to mTOR inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. masspec.scripps.edu [masspec.scripps.edu]
A Comparative Guide to the In Vivo Efficacy of GLS1 Inhibitor-4 and Telaglenastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical in vivo efficacy of two prominent glutaminase 1 (GLS1) inhibitors: GLS1 Inhibitor-4 and telaglenastat (CB-839). By presenting available experimental data, this document aims to assist researchers in making informed decisions for their oncology drug development programs.
Introduction to GLS1 Inhibition
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process, known as glutaminolysis, fuels the tricarboxylic acid (TCA) cycle and supports the production of essential molecules for rapid cell proliferation and survival.[1][2][3][4] Consequently, inhibiting GLS1 has emerged as a promising therapeutic strategy for a variety of cancers that exhibit glutamine dependence.[5] Telaglenastat, a first-in-class oral GLS1 inhibitor, has undergone extensive preclinical and clinical evaluation.[6][7][8] this compound is another potent inhibitor that has demonstrated significant antitumor activity in preclinical models.
In Vivo Efficacy: A Comparative Analysis
While direct head-to-head in vivo studies are not publicly available, this guide consolidates and compares data from separate preclinical studies to provide a parallel assessment of the two inhibitors.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound and telaglenastat in different tumor xenograft models.
| Parameter | This compound | Telaglenastat (CB-839) |
| Cell Line | HCT116 (colorectal carcinoma) | B16-F10 (melanoma) |
| Animal Model | Xenograft | Xenograft |
| Dosage | 50 mg/kg and 100 mg/kg | 200 mg/kg |
| Administration Route | Intraperitoneal (i.p.), twice daily | Oral gavage, twice daily |
| Treatment Duration | 21 consecutive days | Not specified |
| Tumor Growth Inhibition (TGI) | 35.5% at 50 mg/kg, 47.5% at 100 mg/kg | Significant tumor growth inhibition (in combination with adoptive T cell therapy) |
| Reference | Xu X, et al. (2022) | Manna A, et al. (2020) |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The GLS1 signaling pathway in cancer cells.
Caption: Comparative experimental workflows for in vivo efficacy studies.
Detailed Experimental Protocols
This compound In Vivo Efficacy Study (HCT116 Xenograft Model)
-
Cell Line: HCT116 human colorectal carcinoma cells were used.
-
Animal Model: An HCT116 xenograft mouse model was established.
-
Drug Formulation and Administration: this compound was administered via intraperitoneal (i.p.) injection twice a day for 21 consecutive days. The inhibitor was evaluated at two dose levels: 50 mg/kg and 100 mg/kg.
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI), which was calculated at the end of the treatment period.
-
Results: The study reported a dose-dependent antitumor activity with TGI values of 35.5% at 50 mg/kg and 47.5% at 100 mg/kg.
Telaglenastat In Vivo Efficacy Study (B16-F10 Melanoma Xenograft Model)
-
Cell Line: B16-F10 murine melanoma cells were used.
-
Animal Model: Subcutaneous xenograft tumors were generated in C57BL/6 mice.
-
Treatment Regimen: Once tumors reached a size of 50-100 mm³, mice received an adoptive transfer of 1x10⁶ Pmel-1 T cells. Following T cell transfer, mice were treated with telaglenastat at a dose of 200 mg/kg, administered by oral gavage twice daily.
-
Efficacy Endpoint: Tumor volumes were recorded on indicated days to assess the antitumor activity of the combination therapy.
-
Results: The combination of telaglenastat with adoptive T cell therapy resulted in improved tumor growth inhibition compared to T cell therapy alone.[6]
Discussion
Both this compound and telaglenastat demonstrate promising antitumor activity in vivo. However, a direct comparison of their potency is challenging due to the differences in the experimental designs presented in the available literature.
-
Model Systems: The studies utilized different cancer cell lines (colorectal carcinoma vs. melanoma) and animal models, which can inherently influence the therapeutic response.
-
Administration Route: this compound was administered intraperitoneally, while telaglenastat was given orally. The oral bioavailability of telaglenastat is a notable feature for its clinical development.[6]
-
Therapeutic Strategy: The study on this compound evaluated it as a monotherapy, whereas the reported in vivo data for telaglenastat was in combination with immunotherapy. Telaglenastat has also been evaluated as a single agent and in combination with other targeted therapies in various preclinical models.[7][8]
Conclusion
This compound and telaglenastat are both potent inhibitors of GLS1 with demonstrated in vivo efficacy. Telaglenastat is a clinically evaluated, orally bioavailable compound with a broad range of preclinical and clinical data. This compound has shown significant tumor growth inhibition in a preclinical model. The choice between these or other GLS1 inhibitors for a research program will depend on the specific cancer type being investigated, the desired therapeutic strategy (monotherapy vs. combination), and the preferred route of administration. Further head-to-head preclinical studies would be beneficial to provide a more direct comparison of their in vivo performance.
References
- 1. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminolysis: A Hallmark of Cancer Metabolism | Annual Reviews [annualreviews.org]
- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 4. Glutaminolysis and autophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
